molecular formula C24H30O5 B586375 (9beta,11beta)-Epoxy Fluorometholone Acetate CAS No. 83873-17-0

(9beta,11beta)-Epoxy Fluorometholone Acetate

Cat. No.: B586375
CAS No.: 83873-17-0
M. Wt: 398.499
InChI Key: FNGSLGMFTHFCNV-YKXVNNMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9beta,11beta)-Epoxy Fluorometholone Acetate ( 83873-17-0, Molecular Formula: C24H30O5) is a synthetic steroid analog derived from Fluorometholone Acetate, a potent corticosteroid used in ophthalmic applications to treat inflammation . The specific "epoxy" modification at the 9beta and 11beta positions defines this analog's unique chemical structure, making it a valuable reference standard and intermediate in pharmaceutical research and development. While the specific biological profile of this epoxy analog is a subject of ongoing investigation, its parent compound, Fluorometholone Acetate, is known to exert its anti-inflammatory effects by penetrating cell membranes and binding to cytoplasmic glucocorticoid receptors . This receptor-ligand complex translocates to the cell nucleus to modulate gene transcription, leading to the suppression of pro-inflammatory mediators such as cytokines and the induction of anti-inflammatory proteins like lipocortin . The acetate ester in the parent structure enhances lipophilicity, facilitating improved tissue penetration and retention . As a specialized analog, (9beta,11beta)-Epoxy Fluorometholone Acetate is primarily used in laboratory settings for analytical testing, method development, and as a building block in the synthesis of novel steroid-based compounds. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

[(1S,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSLGMFTHFCNV-YKXVNNMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747704
Record name (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83873-17-0
Record name (9beta,11beta)-Epoxyfluorometholone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083873170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9.BETA.,11.BETA.)-EPOXYFLUOROMETHOLONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RK4LC5J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

chemical structure of (9beta,11beta)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of (9β,11β)-Epoxy Fluorometholone Acetate

Introduction

In the landscape of synthetic corticosteroids, Fluorometholone Acetate stands as a significant glucocorticoid, primarily utilized for its potent anti-inflammatory properties in ophthalmic applications.[1][2] Its efficacy stems from its interaction with cytoplasmic glucocorticoid receptors, which in turn modulates gene expression to suppress inflammatory responses.[3][4] The synthesis and manufacturing of such complex molecules invariably involve the formation of related substances and impurities, which must be meticulously characterized to ensure the final product's safety and efficacy.

This technical guide provides an in-depth exploration of a key related compound: (9β,11β)-Epoxy Fluorometholone Acetate . This molecule, often identified as a process impurity or a synthetic intermediate, offers a fascinating case study in steroid chemistry.[5][6] Understanding its structure, formation, and analytical characterization is paramount for researchers, quality control scientists, and professionals in drug development. We will dissect its molecular architecture in comparison to the parent drug, explore its synthetic origins, and detail the analytical workflows required for its definitive identification.

Chapter 1: The Parent Compound: Fluorometholone Acetate

A foundational understanding of Fluorometholone Acetate is essential before delving into its epoxy analog.

Chemical Structure and Properties

Fluorometholone Acetate, with the chemical formula C₂₄H₃₁FO₅, is a pregnane-class steroid characterized by a fluorine atom at the 9α position, a methyl group at the 6α position, and an acetate ester at the 17α-hydroxy position.[1][2] These modifications to the core steroid nucleus enhance its glucocorticoid activity and lipophilicity, which improves its penetration into ocular tissues.[3]

PropertyValueSource
IUPAC Name 9-Fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate[6]
CAS Number 3801-06-7[2]
Molecular Formula C₂₄H₃₁FO₅[1][2]
Molecular Weight 418.51 g/mol [2]
Mechanism of Action

As a corticosteroid, Fluorometholone Acetate's primary mechanism involves the inhibition of the inflammatory cascade.[7][8] Upon penetrating a target cell, it binds to cytoplasmic glucocorticoid receptors. This hormone-receptor complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA.[3] This interaction modulates the transcription of specific genes, leading to two key outcomes:

  • Increased Synthesis of Anti-inflammatory Proteins: It induces the production of proteins like lipocortins, which inhibit phospholipase A₂, a critical enzyme responsible for releasing arachidonic acid from cell membranes.[4][8]

  • Decreased Synthesis of Pro-inflammatory Mediators: It suppresses the expression of cytokines, chemokines, and other molecules that promote inflammation.[3]

The net effect is a powerful reduction in the edema, vascular permeability, and cellular infiltration associated with inflammation.[3]

Chapter 2: A Detailed Structural Analysis of (9β,11β)-Epoxy Fluorometholone Acetate

This chapter focuses on the core topic, dissecting the unique structural features of the epoxy analog.

Elucidation of the Core Structure

(9β,11β)-Epoxy Fluorometholone Acetate (CAS No: 83873-17-0) is a distinct molecule where the 9α-fluoro and 11β-hydroxyl groups of the parent compound are replaced by an epoxide ring.[5][9][10] This three-membered ring, consisting of an oxygen atom bonded to the C9 and C11 carbons, fundamentally alters the geometry and electronic properties of the steroid's B-ring.

A critical point of clarification is in its nomenclature. While termed an "Epoxy Fluorometholone Acetate," its formal IUPAC name, (6α,9β,11β)-17-(Acetyloxy)-9,11-epoxy-6-methylpregna-1,4-diene-3,20-dione, reveals the absence of the fluorine atom.[5] The compound is an analog formed from a precursor to Fluorometholone Acetate, typically before the fluorination step.

Caption: Comparative structures of the parent drug and its epoxy analog.
Stereochemistry: The Significance of the (9β,11β) Designation

The stereochemistry of the epoxide is crucial. The β designation indicates that the oxygen atom of the epoxide ring is oriented "upwards" or out of the plane of the steroid nucleus, on the same face as the C10 and C13 methyl groups. This specific orientation is a direct consequence of the reaction mechanism that forms the ring, typically proceeding from a Δ⁹⁽¹¹⁾ double bond.

Chapter 3: Synthesis and Formation

The presence of (9β,11β)-Epoxy Fluorometholone Acetate in a sample of Fluorometholone Acetate is almost always linked to the manufacturing process. It is rarely a degradation product and is more commonly a synthetic intermediate or a byproduct formed from an incomplete reaction.

Plausible Synthetic Pathway: The Halohydrin Route

The most established method for creating a 9β,11β-epoxide in steroid chemistry involves the formation of a halohydrin intermediate from a precursor with a double bond between C9 and C11 (a Δ⁹⁽¹¹⁾-steroid).[11]

Step 1: Halohydrin Formation: The Δ⁹⁽¹¹⁾ precursor, such as 17α-Acetoxy-6α-methylpregna-1,4,9(11)-trien-3,20-dione, is reacted with a brominating agent (e.g., N-bromosuccinimide, NBS) in the presence of water or another nucleophile.[11] The electrophilic bromine adds to the double bond, forming a bromonium ion intermediate. The subsequent nucleophilic attack at C11 occurs from the α-face (the "bottom" face), leading to the formation of a 9α-bromo-11β-hydroxy intermediate (a bromohydrin).

Step 2: Epoxide Ring Closure: The bromohydrin intermediate is then treated with a strong base. The base deprotonates the 11β-hydroxyl group, creating an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent C9 carbon and displacing the 9α-bromide in an Sₙ2 reaction. This ring-closing step results in the formation of the 9β,11β-epoxide.[11]

G Precursor Δ⁹⁽¹¹⁾-Steroid Precursor (e.g., Fluorometholone Acetate 6,9(11)-diene Impurity) Halohydrin 9α-Bromo-11β-hydroxy Intermediate Precursor->Halohydrin  Step 1: NBS, H₂O (Halohydrin Formation) Epoxy (9β,11β)-Epoxy Fluorometholone Acetate Halohydrin->Epoxy  Step 2: Strong Base (Intramolecular Sₙ2)

Caption: Plausible synthetic pathway for epoxide formation.

This epoxy compound is a key intermediate in the synthesis of many 9α-fluoro-11β-hydroxy corticosteroids, including Fluorometholone itself. The subsequent step would involve opening the epoxide ring with a fluorine source like hydrogen fluoride (HF) to install the required functional groups. If this reaction is incomplete, the epoxy compound will remain as an impurity.

Chapter 4: Analytical Characterization

Definitive identification and quantification of (9β,11β)-Epoxy Fluorometholone Acetate require a combination of chromatographic and spectroscopic techniques.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

  • ¹H NMR: The absence of the characteristic signal for the 9α-proton and the appearance of signals corresponding to the protons on the epoxide ring (at C9 and C11) are key indicators.

  • ¹³C NMR: The chemical shifts for C9 and C11 will be significantly different from those in Fluorometholone Acetate, moving to a region typical for carbons in an epoxide ring.

  • ¹⁹F NMR: For fluorinated steroids, ¹⁹F NMR is exceptionally useful.[12] In the case of the epoxy analog, the complete absence of a fluorine signal immediately distinguishes it from the parent drug.[13] Two-dimensional techniques like HMQC and HMBC can confirm the connectivity between protons and carbons.[14]

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₂₄H₃₀O₅ by providing a highly accurate mass measurement.[15] The molecular weight is 398.49 g/mol .[9]

  • Fragmentation Pattern: The fragmentation pattern under electron ionization (GC-MS) or collision-induced dissociation (LC-MS/MS) will be distinct from Fluorometholone Acetate. The loss of the acetate group and characteristic cleavages of the steroid rings can help confirm the identity of the core structure.[15][16]

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for separating and quantifying impurities in pharmaceutical products.[6][17]

  • Methodology: A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water, can effectively separate the more polar Fluorometholone Acetate from the slightly less polar epoxy analog.[6]

  • Detection: UV detection is standard, as the α,β-unsaturated ketone in Ring A of the steroid provides strong chromophoric activity.

Experimental Protocol: HPLC Analysis

  • System Preparation:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Mobile Phase: Prepare a filtered and degassed mixture of water and acetonitrile (e.g., 60:40 v/v). Adjust ratio as needed for optimal separation.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at ~240 nm.

  • Standard Preparation:

    • Accurately weigh and dissolve certified reference standards of Fluorometholone Acetate and (9β,11β)-Epoxy Fluorometholone Acetate in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 0.05 mg/mL).

  • Sample Preparation:

    • Dissolve the test sample (e.g., Fluorometholone Acetate API) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Identify the peaks based on the retention times of the reference standards. The epoxy analog is expected to have a different retention time than the parent compound.

    • Quantify the impurity by comparing its peak area to that of the corresponding reference standard or using an area percent calculation with appropriate relative response factors.[6]

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis cluster_3 Structural Confirmation Prep Dissolve API Sample in Mobile Phase HPLC HPLC System (C18 Column, ACN/H₂O) Prep->HPLC Detect UV Detector (~240 nm) HPLC->Detect Collect Fraction Collection (Optional) HPLC->Collect MS LC-MS/MS Analysis HPLC->MS Direct Infusion Data Data Acquisition (Chromatogram) Detect->Data Analysis Peak Integration & Quantification Data->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Collect->NMR

Sources

The Stereochemical Lock: Optimizing 9,11-Epoxy Steroids in Fluorometholone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of corticosteroid manufacturing, Fluorometholone (FML) represents a unique challenge. Unlike its C16-methylated cousins (Dexamethasone, Betamethasone), FML relies on a 6


-methyl-9

-fluoro-11

-hydroxy architecture that demands precise stereochemical control. The pivot point of this synthesis is not the fluorination itself, but the formation and subsequent ring-opening of the 9

,11

-epoxy steroid
.

This guide dissects the role of the 9,11-epoxide as a "stereochemical lock." We will move beyond basic textbook synthesis to explore the industrial realities of this transformation: the orbital mechanics of the trans-diaxial opening, the safety profiles of modern fluorinating agents, and the impurity profiles that dictate yield.

The Mechanistic Imperative: Why the Epoxide?

The biological potency of Fluorometholone hinges on the 9


-fluorine atom. However, direct fluorination of an unactivated steroid core is non-selective. The industry standard solution utilizes the 9

,11

-epoxide as a reactive intermediate that pre-encodes the final stereochemistry.
The Stereochemical Lock

The opening of the epoxide ring by hydrogen fluoride (HF) follows a rigid trans-diaxial mechanism.

  • Protonation: The epoxide oxygen is protonated, creating a reactive oxonium species.

  • Orbital Alignment: The nucleophilic fluoride ion (

    
    ) attacks the C9 carbon from the 
    
    
    
    -face (axial), which is directly opposite the breaking C-O bond.
  • Inversion: This

    
    -like attack forces the C11 hydroxyl group into the 
    
    
    
    -position (equatorial-like in the transition state, eventually relaxing to its stable conformation).

This mechanism ensures that only the 9


-F, 11

-OH isomer is formed, preventing the formation of the inactive 9

-F isomer.
Visualization: The Mechanistic Pathway

The following diagram illustrates the orbital logic dictating the transformation from the epoxide to the fluorohydrin.

EpoxideMechanism cluster_logic Stereochemical Control Epoxide 9β,11β-Epoxide (Substrate) Protonation Oxonium Intermediate (Activated) Epoxide->Protonation + H+ Transition Transition State (F- attack at C9α) Protonation->Transition + F- (Nucleophile) Product Fluorometholone (9α-F, 11β-OH) Transition->Product Trans-diaxial Opening

Figure 1: The trans-diaxial ring-opening mechanism ensures exclusive formation of the 9


-fluoro pharmacophore.

Synthetic Workflow: From Precursor to API

The synthesis of Fluorometholone generally proceeds from a


 intermediate. The 6

-methyl group is typically installed prior to this sequence to avoid steric interference during the sensitive A-ring functionalization.
The Critical Sequence[1]
  • Bromohydrin Formation: Reaction of the

    
     olefin with HOBr (generated in situ via NBS/Water or DBH). This installs a 9
    
    
    
    -Br and 11
    
    
    -OH.[1]
  • Epoxide Closure: Treatment with a mild base (KOAc or NaOH) effects an intramolecular

    
     reaction. The 11
    
    
    
    -alkoxide displaces the 9
    
    
    -bromide, closing the ring to form the 9
    
    
    ,11
    
    
    -epoxide.
  • Fluorination: The epoxide is opened with HF.

SynthesisWorkflow Start 17α-hydroxy-6α-methyl- pregna-1,4,9(11)-triene-3,20-dione Bromohydrin Bromohydrin Intermediate (9α-Br, 11β-OH) Start->Bromohydrin NBS, HClO4, H2O (Electrophilic Addition) Epoxide 9β,11β-Epoxide (Key Intermediate) Bromohydrin->Epoxide KOAc, Acetone (Intramolecular Cyclization) FML Fluorometholone (API) Epoxide->FML HF / DMF or HF / Urea (-20°C)

Figure 2: The stepwise conversion of the triene precursor to Fluorometholone via the epoxide intermediate.

Deep Dive: The Fluorination Protocol

The ring-opening step is the most hazardous and yield-critical phase. Historically, anhydrous liquid HF was used, but modern protocols favor complexed reagents to control the exotherm and improve selectivity.

Comparative Reagent Profile
Reagent SystemReactivitySelectivitySafety ProfileIndustrial Viability
Anhydrous HF (Liquid) Extremely HighModerate (Side reactions common)Critical Risk (Vapor pressure, toxicity)Low (Legacy processes only)
HF-Pyridine (Olah's) HighHighModerate (Lower vapor pressure)High (Standard for lab scale)
HF-Urea ModerateVery HighGood (Solid/Liquid complex)Preferred (Easier handling)
HF-DMF Complex HighHighModerateHigh (Excellent solubility for steroids)
Recommended Experimental Protocol (HF-DMF Method)

Note: This protocol assumes a controlled laboratory environment with HF-specific safety measures (calcium gluconate availability, fume hood).

Step 1: Preparation Dissolve 10.0 g of 9


,11

-epoxy-17

-hydroxy-6

-methylpregna-1,4-diene-3,20-dione
in 50 mL of Dimethylformamide (DMF). Cool the solution to -20°C.

Step 2: Reagent Addition Slowly add anhydrous HF (or 70% HF-Pyridine) to the reaction vessel, maintaining the internal temperature below -10°C. The ratio of HF to steroid should be approximately 10:1 molar equivalents to drive the equilibrium.

Step 3: Reaction Monitoring Stir at -10°C for 2–4 hours. Monitor via HPLC. The epoxide peak should disappear, replaced by the fluorohydrin peak.

  • Critical Control Point: If the temperature rises above 0°C, risk of dehydration to the

    
     olefin increases.
    

Step 4: Quenching Pour the reaction mixture slowly into a stirred mixture of ice water and ammonia (or sodium bicarbonate) to neutralize the excess HF. The pH should be adjusted to ~7.5.

Step 5: Isolation Filter the precipitated crude Fluorometholone. Wash with water until neutral. Recrystallize from methanol/methylene chloride to achieve >99% purity.

Impurity Profile & Troubleshooting

Even with optimal conditions, the 9,11-epoxide opening is prone to specific side reactions.

  • Elimination (Dehydration):

    • Observation: Reappearance of the

      
       starting material.
      
    • Cause: Reaction temperature too high or insufficient proton source (acidity too low).

    • Remedy: Maintain T < -10°C; ensure anhydrous conditions if using HF-Lewis base complexes.

  • Westphalen-Lettré Rearrangement:

    • Observation: Migration of the C10-methyl group (rare in 1,4-dienes but possible).

    • Cause: Superacidic conditions (e.g., using

      
       with HF).
      
    • Remedy: Avoid Lewis acid catalysts; stick to Brønsted acid (HF) sources.

  • 11

    
    -Hydroxy Epimer: 
    
    • Observation: Isomer with incorrect OH stereochemistry.

    • Cause: Usually stems from the wrong epoxide isomer (9

      
      ,11
      
      
      
      -epoxide) being formed in the previous step.
    • Remedy: Verify the bromohydrin stereochemistry. The 9

      
      -Br, 11
      
      
      
      -OH precursor is mandatory for the correct epoxide.

References

  • Fried, J., & Sabo, E. F. (1954). 9

    
    -Fluoro Derivatives of Cortisone and Hydrocortisone.[2] Journal of the American Chemical Society, 76(5), 1455–1456. Link
    
  • Upjohn Co. (1959). Process for the production of Fluorometholone. U.S. Patent 2,867,637.[3] Link

  • Zhejiang Xianju Pharmaceutical Co Ltd. (2009). Preparation of fluorometholone and derivatives thereof.[3] CN Patent 101397325A. Link

  • Farmabios SpA. (2010). Process for obtaining fluorometholone and intermediates therefor. European Patent EP2246359A1. Link

  • Olah, G. A., et al. (1973). Synthetic Methods and Reactions; I. Hydrogen Fluoride/Pyridine (Pyridinium Poly(hydrogen Fluoride)): A Convenient and Inexpensive Fluorinating Agent. Synthesis, 1973(12), 779-780. Link

Sources

An In-Depth Technical Guide to the Identification of (9β,11β)-Epoxy Fluorometholone Acetate in Impurity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rigorous control of impurities is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of drug substances. This guide provides a comprehensive technical overview for the identification and characterization of (9β,11β)-Epoxy Fluorometholone Acetate, a potential impurity in the synthetic corticosteroid Fluorometholone Acetate. We will explore the origins of this impurity, detail a multi-faceted analytical workflow for its unambiguous identification, and discuss its relevance within the broader context of regulatory compliance. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling

Fluorometholone Acetate is a potent glucocorticoid used in ophthalmic preparations to treat inflammatory conditions of the eye.[1] As with any active pharmaceutical ingredient (API), its synthesis and storage can lead to the formation of related substances or impurities.[2] These impurities, even at trace levels, can impact the product's safety, efficacy, and stability.[3] Therefore, regulatory bodies worldwide, through frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3][4][5]

The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][6][7] This necessitates the development of robust analytical methods capable of detecting, identifying, and quantifying these compounds. This guide focuses specifically on a critical potential impurity: (9β,11β)-Epoxy Fluorometholone Acetate. Understanding its structure, formation, and analytical signature is paramount for any comprehensive control strategy for Fluorometholone Acetate.

The Genesis of an Impurity: Formation of (9β,11β)-Epoxy Fluorometholone Acetate

The (9β,11β)-Epoxy Fluorometholone Acetate, also referred to as Fluorometholone Epoxy Analog, is a process-related impurity or a degradation product.[8][9] Its formation is intrinsically linked to the chemical structure of Fluorometholone Acetate and the synthetic route employed.

A plausible pathway for the formation of this epoxide involves the reaction of a precursor or the API itself under specific conditions. For example, a patent describing the synthesis of Fluorometholone Acetate mentions an epoxy reaction as one of the steps.[10] Incomplete reaction or side reactions during this epoxidation step, or subsequent degradation, could lead to the presence of the (9β,11β)-epoxy impurity. The stereochemistry (9β,11β) indicates a specific spatial arrangement of the epoxy group on the steroid backbone, which can influence its chemical reactivity and biological properties.

The following diagram illustrates the structural relationship between the parent molecule and the epoxy impurity.

Caption: Chemical structures of Fluorometholone Acetate and its (9β,11β)-epoxy impurity.

A Multi-Modal Analytical Workflow for Identification

The unambiguous identification of (9β,11β)-Epoxy Fluorometholone Acetate requires a combination of chromatographic and spectroscopic techniques. Each method provides a piece of the puzzle, and together they build a conclusive structural assignment. High-performance liquid chromatography (HPLC) is a common technique for detecting and quantifying impurities in fluorometholone.[2]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of (9β,11β)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of (9β,11β)-Epoxy Fluorometholone Acetate, a corticosteroid analog. Designed for researchers, scientists, and drug development professionals, this document delves into the intrinsic molecular factors governing its stability, predictable degradation pathways, and a robust framework for its experimental assessment. The methodologies described herein are grounded in established scientific principles and align with international regulatory expectations to ensure drug substance and product quality.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final pharmaceutical product. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance changes over time under the influence of temperature, humidity, light, and pH.[1] For a molecule like (9β,11β)-Epoxy Fluorometholone Acetate, which contains several reactive functional groups, a thorough understanding of its degradation profile is critical for developing a safe, effective, and stable formulation. This guide outlines the scientific rationale and experimental strategies required to build a comprehensive stability profile for this molecule.

Chapter 1: Molecular Profile and Intrinsic Stability Factors

The thermodynamic stability of (9β,11β)-Epoxy Fluorometholone Acetate is intrinsically linked to its chemical structure. The molecule, with the chemical formula C24H30O5, is a derivative of Fluorometholone, a well-known corticosteroid.[2][3] Its structure is characterized by several key functional groups that represent potential sites of chemical reactivity and degradation.

  • The (9β,11β)-Epoxide Ring: This strained three-membered ring is a significant site of reactivity. Epoxides are susceptible to ring-opening reactions, particularly under acidic or basic conditions, which can lead to the formation of diols or other adducts.[4] The stereochemistry of this ring is critical to the molecule's biological activity and any degradation involving this moiety is likely to result in a loss of potency.

  • The C17-Acetate Ester: Ester groups are prone to hydrolysis, a reaction that can be catalyzed by both acids and bases. Hydrolysis of the acetate ester would yield the corresponding C17-hydroxyl group, altering the lipophilicity and potentially the efficacy of the drug.[5]

  • The α,β-Unsaturated Ketone in the A-ring: This conjugated system is a chromophore that can absorb UV light, making the molecule potentially susceptible to photolytic degradation.

  • The C20-Ketone: Ketones can be subject to various reactions, although they are generally more stable than esters or epoxides.

  • The Pregnane Steroid Backbone: The overall steroid structure provides a rigid framework, but its various functional groups can influence each other's reactivity.

Caption: Key reactive functional groups on the (9β,11β)-Epoxy Fluorometholone Acetate molecule.

Chapter 2: Predicting and Characterizing Degradation Pathways

A proactive approach to stability involves predicting potential degradation pathways based on the molecule's structure. These predictions then guide the design of forced degradation studies, which are essential for developing and validating stability-indicating analytical methods.[1][6]

  • Hydrolytic Degradation: This is anticipated to be a primary degradation route.

    • Acid-Catalyzed Hydrolysis: The epoxide ring is highly susceptible to opening under acidic conditions, likely forming a 9α,11β-diol. The acetate ester may also undergo hydrolysis, though potentially at a slower rate.

    • Base-Catalyzed Hydrolysis: The acetate ester is particularly labile under basic conditions, leading to the formation of the C17-alcohol. The epoxide ring may also open under strong basic conditions.

  • Oxidative Degradation: The steroid nucleus possesses several sites that could be susceptible to oxidation, although specific pathways would need to be elucidated experimentally using agents like hydrogen peroxide.

  • Photolytic Degradation: As per ICH Q1B guidelines, exposure to light sources combining UV and visible light is necessary.[7] The conjugated ketone system in the A-ring suggests a potential for photodegradation, which could involve complex rearrangements or dimerizations.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[8] The overall stability of the steroid backbone and its substituents will be tested under thermal stress.

Degradation_Pathways API (9β,11β)-Epoxy Fluorometholone Acetate Hydrolysis_Prod Hydrolysis Products (e.g., Diol, C17-Alcohol) API->Hydrolysis_Prod Acid/Base (H₂O) Oxidation_Prod Oxidation Products API->Oxidation_Prod Oxidizing Agent (e.g., H₂O₂) Photo_Prod Photodegradation Products API->Photo_Prod Light (hν) Thermal_Prod Thermal Degradants API->Thermal_Prod Heat (Δ)

Caption: Predicted primary degradation pathways for the API under various stress conditions.

Chapter 3: A Framework for Stability Assessment: Experimental Protocols

A robust stability assessment program is built upon two pillars: a well-designed forced degradation study and a validated stability-indicating analytical method (SIAM).[9]

Protocol 3.1: Forced Degradation (Stress Testing) Study Design

The goal of a forced degradation study is to intentionally degrade the API to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.[6][10] The target degradation is typically between 5-20%.[7][10]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of (9β,11β)-Epoxy Fluorometholone Acetate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[7]

  • Acid Hydrolysis:

    • Treat the API solution with 0.1 M HCl.

    • Heat at an elevated temperature (e.g., 60-80°C) and monitor over time (e.g., 2, 4, 8, 24 hours).[11]

    • After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Treat the API solution with 0.1 M NaOH.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor over time.

    • Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Treat the API solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep at room temperature and monitor over time, protecting from light.

  • Thermal Degradation:

    • Expose the solid API powder to dry heat (e.g., 80-100°C).

    • Also, expose the API solution to heat as described in the hydrolysis sections.

  • Photostability:

    • Expose the solid API and API solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter).[7]

    • A control sample should be protected from light to differentiate between thermal and photolytic degradation.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method.

Protocol 3.2: Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate, detect, and quantify the intact API in the presence of its degradation products and any process impurities.[12][13]

Step-by-Step HPLC Method Development:

  • Column Selection: Start with a robust, reversed-phase column, such as a C18 or C8, which is well-suited for separating steroid molecules. A column with a particle size of 3-5 µm and a length of 150-250 mm is a common starting point.[11]

  • Mobile Phase Selection:

    • Aqueous Phase (A): Use a buffered solution (e.g., phosphate or formate buffer) to control pH. The pH should be chosen to ensure the stability of the analyte during analysis and to optimize peak shape.

    • Organic Phase (B): Acetonitrile and/or methanol are common choices for the organic modifier.[14]

  • Elution Mode: A gradient elution is typically necessary to resolve both early-eluting polar degradants and the more hydrophobic parent API within a reasonable run time.[13]

  • Detection: UV detection is standard for corticosteroids. Scan the UV spectrum of the API to determine the wavelength of maximum absorbance (λmax), which is likely to be around 240-245 nm for this class of compounds.[12] A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

  • Method Optimization: Inject the stressed samples into the HPLC system. The primary goal is to achieve baseline resolution between the parent API peak and all degradation product peaks. Adjust the gradient slope, pH of the mobile phase, and column temperature to optimize the separation.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The ability to separate the API from all degradation products in the forced degradation samples is the key to demonstrating specificity.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Stress SIAM Develop & Validate Stability-Indicating Method (HPLC) Acid->SIAM Base Base Stress Base->SIAM Oxidation Oxidative Stress Oxidation->SIAM Photo Photolytic Stress Photo->SIAM Thermal Thermal Stress Thermal->SIAM Analysis Analyze Stressed & Control Samples SIAM->Analysis Identify Identify Degradants Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Formulate Inform Formulation & Storage Strategy Pathway->Formulate

Sources

Methodological & Application

synthesis protocol for (9beta,11beta)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereoselective Synthesis of (9


,11

)-Epoxy Fluorometholone Acetate

,11

)-Epoxy-6

-methyl-17

-acetoxypregna-1,4-diene-3,20-dione (Fluorometholone Acetate Epoxide).

Executive Summary

This application note details the stereoselective synthesis of (9$\beta


\beta$)-Epoxy Fluorometholone Acetate , a critical intermediate and pharmacopeial impurity standard (often designated as Impurity D) in the manufacturing of Fluorometholone Acetate.

Unlike simple alkenes, the steroid backbone requires specific stereocontrol to install the epoxide on the


-face. Direct peracid oxidation of the 

precursor predominantly yields the unwanted

-epoxide due to steric steering by the angular methyl groups. Therefore, this protocol utilizes the Bromohydrin Route —a two-step regioselective sequence involving the formation of a

-bromo-

-hydrin intermediate followed by base-catalyzed ring closure. This method ensures >95%

-selectivity and high chemical purity.

Retrosynthetic Analysis & Mechanism

The synthesis targets the installation of a three-membered oxirane ring at the 9,11-position. The critical challenge is stereochemistry. The


-methyl and 

-methyl groups sterically hinder the

-face, making direct attack by reagents like mCPBA favor the

-face.

To circumvent this, we utilize the trans-diaxial addition of hypobromous acid (HOBr):

  • Electrophilic Attack: The electrophilic bromine (

    
    ) attacks the electron-rich 
    
    
    
    double bond from the less hindered
    
    
    -face, forming a
    
    
    -bromonium ion (or essentially a
    
    
    -bromide due to the rigid trans-decalin system).
  • Nucleophilic Attack: Water attacks the resulting carbocation at C-11 from the

    
    -face (axial attack), yielding the 
    
    
    
    -bromo-
    
    
    -hydroxy intermediate.
  • Epoxidation: Treatment with a mild base deprotonates the

    
    -hydroxyl, allowing the alkoxide to displace the 
    
    
    
    -bromine via an intramolecular
    
    
    reaction, inverting the center at C-9 to form the
    
    
    -epoxide
    .
Pathway Visualization

SynthesisPathway Start Start Material (9,11-Dehydro Precursor) Step1 Bromohydrin Formation (9α-Br, 11β-OH) Start->Step1 NBA, HClO4 H2O/Dioxane, 0°C Impurity Side Product (9α,11α-Epoxide) Start->Impurity Direct mCPBA (Avoid this route) Step2 Epoxide Ring Closure (9β,11β-Epoxide) Step1->Step2 KOAc, MeOH Reflux

Figure 1: Reaction pathway comparison. The solid line represents the validated bromohydrin route described in this protocol.

Materials & Safety Protocols

Reagents:

  • Precursor: 17

    
    -Acetoxy-6
    
    
    
    -methylpregna-1,4,9(11)-triene-3,20-dione (Purity >98%).
  • Brominating Agent: N-Bromoacetamide (NBA) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH). Note: NBA is preferred for milder conditions.

  • Catalyst: Perchloric Acid (70%

    
    ).[1]
    
  • Base: Potassium Acetate (anhydrous) or Potassium Carbonate.

  • Solvents: 1,4-Dioxane, Acetone, Methanol, Dichloromethane (DCM).

Safety Criticals:

  • Perchloric Acid: Potentially explosive when dry or in contact with organic materials. Use dilute solutions and keep wet.

  • Corticosteroids: Potent bioactive compounds. All handling must occur in a chemically fume hood or isolator with appropriate PPE (double nitrile gloves, P100 respirator/N95).

  • NBA/DBH: Strong oxidizers and irritants.

Detailed Experimental Protocol

Step 1: Synthesis of the Bromohydrin Intermediate

Target:


-Bromo-11

-hydroxy-6

-methyl-17

-acetoxypregna-1,4-diene-3,20-dione.
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, dissolve 10.0 g (26.1 mmol) of the

    
     precursor (17-acetate-triene) in 100 mL of 1,4-dioxane  and 10 mL of deionized water .
    
  • Activation: Cool the solution to 5°C using an ice/water bath. Add 1.5 mL of 70% perchloric acid dropwise.

  • Bromination: Add 4.0 g (29.0 mmol, 1.1 eq) of N-bromoacetamide (NBA) in small portions over 20 minutes. Crucial: Maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Stir at 10–15°C for 1–2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5) or HPLC.[2][3] The starting material (

    
    ) should disappear, replaced by a more polar spot (Bromohydrin).
    
  • Quench: Add 50 mL of 10% sodium sulfite (

    
    )  solution to quench excess oxidant. Stir for 15 minutes.
    
  • Isolation: Pour the mixture into 500 mL of ice water . The bromohydrin will precipitate as a white solid. Filter the solid, wash copiously with water, and dry under vacuum at 40°C.

    • Yield Expectation: 11.5 – 12.0 g (Theoretical yield is high, often >90%).

    • Checkpoint: Verify the presence of the 11-OH stretch in IR (~3400

      
      ) and disappearance of the 9,11-alkene.
      
Step 2: Ring Closure to (9 ,11 )-Epoxide

Target: (9ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


,11

)-Epoxy Fluorometholone Acetate.[3][4]
  • Dissolution: Dissolve the dried bromohydrin (from Step 1) in 100 mL of Acetone and 50 mL of Methanol .

  • Cyclization: Add 5.0 g of anhydrous Potassium Acetate (KOAc) .

  • Reflux: Heat the mixture to reflux (~60°C) under nitrogen for 2–3 hours.

    • Mechanism:[5][6][7][8] The weak base KOAc is sufficient to deprotonate the 11-OH, driving the intramolecular displacement of the 9-Br.

  • Workup: Cool to room temperature. Concentrate the solvent to ~30 mL under reduced pressure.

  • Precipitation: Pour the residue into 200 mL of ice water with vigorous stirring. The epoxide product will precipitate.

  • Purification: Filter the crude solid. Recrystallize from Methanol/DCM or Acetone/Hexane to remove trace salts and any remaining bromohydrin.

Analytical Validation & QC

Key Data Summary
ParameterSpecification / ObservationMethod
Appearance White to off-white crystalline powderVisual
Mass Spectrometry

[M+H]+ matches calc. MW (398.5 Da)
LC-MS (ESI+)

H-NMR (C-11)

~3.0 - 3.2 ppm (s, 1H, H-11)
400 MHz CDCl3
Stereochemistry NOESY correlation between H-11 and H-8/H-192D-NMR
Purity > 98.0% (Area %)HPLC (UV 254 nm)
Process Control Logic

QC_Flow Sample Crude Epoxide TLC_Check TLC Check (DCM/MeOH 95:5) Sample->TLC_Check Decision Impurities Present? TLC_Check->Decision Recryst Recrystallize (MeOH/DCM) Decision->Recryst Yes (Bromohydrin remaining) Final Final Product (>98% Purity) Decision->Final No Recryst->TLC_Check

Figure 2: Purification decision tree for ensuring pharmaceutical grade purity.

Troubleshooting & Optimization

  • Incomplete Bromination: If the

    
     starting material persists in Step 1, add an additional 0.1 eq of NBA. Do not increase temperature, as this promotes allylic bromination at C-7 or C-12.
    
  • Epoxide Hydrolysis: Avoid strong mineral acids in Step 2 workup. The 9,11-epoxide is acid-sensitive and can open to the 9,11-diol or rearrange to the

    
    -11-ketone. Keep pH neutral to slightly basic.
    
  • Stereochemical Drift: If the

    
    -epoxide is detected (rare with this route), check the temperature of Step 1. High temperatures can lead to radical mechanisms that reduce stereoselectivity.
    

References

  • GlaxoSmithKline. (2013).[9] Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.[3][10][11] Steroids.[1][8][9][12][13][14][15][16]

  • Upjohn Co. (1976). Process for the preparation of 6-alpha, 9-alpha-difluoro pregnane derivatives.[2][10] U.S. Patent 3,980,778.[2]

  • Schering Corp. (1997). Process for Preparation of 9,11β-Epoxide Steroids.[2][3][7][8][13][15][16][17] WO1997022616A1.

  • ChemicalBook. (2023). (9β,11β)-Epoxy Fluorometholone Acetate Product Properties.[2][4][10][8][11][15][16][18]

  • Clearsynth. (2023). Impurity Standards: (9β,11β)-Epoxy Fluorometholone Acetate.[4]

Sources

Topic: A Systematic Approach to the Development and Validation of a Stability-Indicating RP-HPLC Method for (9beta,11beta)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive and scientifically-grounded protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for (9beta,11beta)-Epoxy Fluorometholone Acetate. This compound is a critical analyte, often encountered as a related substance or impurity in the synthesis of fluorometholone acetate, a potent corticosteroid. The narrative follows a logical progression from initial analyte characterization and method screening to systematic optimization, forced degradation studies, and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a robust framework for creating a reliable, accurate, and precise analytical method suitable for quality control and stability testing.

Introduction

(9beta,11beta)-Epoxy Fluorometholone Acetate is a steroid structurally related to fluorometholone acetate.[1][2] As a potential process impurity or degradant, its detection and quantification are paramount to ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high selectivity, sensitivity, and precision.[3][4]

The objective of this guide is to delineate a holistic strategy for developing a stability-indicating HPLC method. A method is deemed "stability-indicating" when it can unequivocally separate the main analyte from its potential degradation products, which is a regulatory requirement for stability studies.[5][6] This protocol is designed to be a self-validating system, where the successful execution of each step provides the confidence and data necessary for the next, culminating in a method that is fit for its intended purpose.[7]

Analyte Characterization & Initial Assessment

Before any experimental work, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs the initial choice of chromatographic conditions.

Table 1: Physicochemical Properties of (9beta,11beta)-Epoxy Fluorometholone Acetate

PropertyValue / ObservationRationale for HPLC Method
Chemical Structure Pregnane steroid nucleus with an epoxide ring and acetate ester.The steroid backbone is inherently hydrophobic, making it an ideal candidate for Reversed-Phase (RP) chromatography.
Molecular Formula C₂₄H₃₀O₅[1][8]---
Molecular Weight ~398.5 g/mol [1][8]---
CAS Number 83873-17-0[8][9]---
UV Chromophore The α,β-unsaturated ketone system (pregna-1,4-diene-3,20-dione).This conjugated system provides strong UV absorbance, making UV detection highly suitable. The maximum absorbance (λmax) is typically in the 240-254 nm range for this class of compounds.[3][10]

HPLC Method Development Strategy

The development process is a systematic workflow designed to efficiently arrive at an optimized and robust method. The overall strategy is visualized below.

Method_Development_Workflow Analyte 1. Analyte Characterization (Physicochemical Properties) Screening 2. Initial Method Screening (Column & Mobile Phase Selection) Analyte->Screening Informs Starting Conditions Optimization 3. Method Optimization (Gradient, Temperature, Flow Rate) Screening->Optimization Refine Separation Forced_Deg 4. Forced Degradation (Establish Stability-Indicating Capability) Optimization->Forced_Deg Test Specificity Forced_Deg->Optimization Re-optimize if needed Validation 5. Full Method Validation (ICH Q2(R1) Guidelines) Forced_Deg->Validation Confirm Specificity Final_Method Final, Robust HPLC Method Validation->Final_Method Method is Fit-for-Purpose

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening

Causality: The goal of this phase is to find a set of starting conditions that provide at least some retention and a reasonable peak shape for the analyte.

  • Column Chemistry Selection: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and the logical first choice for non-polar to moderately polar molecules like steroids.[5][11] A standard column dimension, such as 250 mm x 4.6 mm with 5 µm particles, offers a good balance of efficiency and robustness.[3][11]

  • Mobile Phase Selection: A combination of water and a water-miscible organic solvent is used.

    • Organic Modifier: Acetonitrile (ACN) is typically preferred over methanol (MeOH) as a starting solvent because its lower viscosity results in higher column efficiency and lower backpressure. It also has a lower UV cutoff.

    • Initial Gradient: A generic, wide-range gradient (e.g., 5% to 95% ACN over 20-30 minutes) is employed to elute the analyte and any potential impurities, giving a full picture of the sample complexity.

  • Detector Wavelength: A Photo Diode Array (PDA) detector is invaluable during development. It allows for the collection of the full UV spectrum of the eluting peak. Based on the analyte characterization, data collection will be centered around 240 nm. The spectrum can be used to confirm the λmax and assess peak purity.

Phase 2: Method Optimization

Causality: Once the analyte peak is identified, the goal is to refine the separation, ensuring good resolution from other components, acceptable peak shape, and a reasonable run time.

  • Gradient Optimization: The initial broad gradient is replaced with a shallower, more focused gradient around the elution point of the analyte. This significantly improves the resolution between closely eluting peaks. For example, if the analyte elutes at 60% ACN in the screening run, a new gradient might run from 40% to 70% ACN over 15 minutes.

  • Organic Modifier Evaluation: While ACN is a good starting point, methanol can offer different selectivity due to its protic nature and different interaction mechanisms (hydrogen bonding). Running the optimized gradient with methanol instead of acetonitrile can sometimes resolve co-eluting peaks.[12]

  • Temperature Control: The column temperature is typically maintained between 30-40 °C. This improves reproducibility by negating the effects of ambient temperature fluctuations and reduces mobile phase viscosity, which can lead to sharper peaks and lower backpressure.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted to shorten run times or improve resolution, but significant changes may require re-optimization of the gradient.

Phase 3: Forced Degradation Studies

Causality: This is the most critical step in developing a stability-indicating method. The objective is to intentionally degrade the analyte under various stress conditions to ensure that the developed chromatographic method can separate the intact analyte from all potential degradation products.[13] This demonstrates the method's specificity.

Detailed Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An HPLC or UPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a PDA detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).

  • Reagents: HPLC-grade acetonitrile and methanol, purified water (e.g., Milli-Q), hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%).

  • Reference Standard: Well-characterized (9beta,11beta)-Epoxy Fluorometholone Acetate.

Standard and Sample Preparation
  • Diluent Preparation: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically a good choice for dissolving steroid compounds.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent. This solution is used for analysis.

Final Optimized HPLC Method (Example)

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Purified Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 40 °C[3]
Detection Wavelength 240 nm[11][14]
Injection Volume 10 µL
Run Time 25 minutes
Forced Degradation Protocol

Prepare solutions of the analyte (~100 µg/mL) and subject them to the following conditions. Analyze the stressed samples alongside an unstressed control sample.

Table 3: Forced Degradation Experimental Conditions

Stress ConditionProtocol
Acid Hydrolysis Add 1M HCl, heat at 60 °C for 4 hours. Neutralize with 1M NaOH before injection.
Base Hydrolysis Add 0.1M NaOH, keep at room temperature for 2 hours. Neutralize with 0.1M HCl before injection.[6]
Oxidation Add 3% H₂O₂, keep at room temperature for 24 hours.
Thermal Degradation Heat the solid powder at 105 °C for 24 hours. Dissolve in diluent for analysis.
Photolytic Degradation Expose the solution to UV light (e.g., 254 nm) or sunlight for 24 hours.

Method Validation Protocol (ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][15]

Validation_Parameters Validation_Core Method Validation (ICH Q2(R1)) Params Specificity Linearity Accuracy Precision LOQ / LOD Robustness Validation_Core->Params

Caption: Key parameters for method validation per ICH Q2(R1).

Specificity
  • Protocol: Inject the diluent (blank), a solution of the analyte, and all samples from the forced degradation study.

  • Acceptance Criteria: The analyte peak should be free from any interference from the blank. The method must demonstrate baseline resolution between the analyte peak and all degradation product peaks. Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak in stressed samples.

Linearity
  • Protocol: Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50451000
75674500
100902000
1251123000
1501355000
0.9998
Accuracy (as Recovery)
  • Protocol: Prepare samples by spiking a placebo (if applicable) or blank solution with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16]

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Protocol: Deliberately vary key method parameters and assess the impact on the results.

  • Acceptance Criteria: The results should remain unaffected by minor variations, demonstrating the method's reliability during routine use.

Table 5: Example Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 2 °C (38 °C and 42 °C)
Mobile Phase Composition ± 2% absolute organic content

Conclusion

This application note has detailed a systematic, science-driven approach to the development and validation of a stability-indicating RP-HPLC method for (9beta,11beta)-Epoxy Fluorometholone Acetate. By following the logical workflow of characterization, screening, optimization, and forced degradation, a specific and robust method can be established. Subsequent validation against the rigorous criteria of ICH Q2(R1) ensures the method is accurate, precise, and reliable for its intended use in a regulated pharmaceutical environment. This comprehensive guide provides scientists with the necessary framework to develop high-quality analytical methods for steroid-related compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Ivković, B., Crevar, M., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Acta Chromatographica, 35(1). [Link]

  • Zhang, Y., et al. (2014). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing (SCIRP). [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Ivković, B., Crevar, M., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Semantic Scholar. [Link]

  • Ivković, B., Crevar, M., et al. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Acta Chromatographica. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. ICH. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Kumar, A., et al. (2024). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. Journal of Drug Delivery and Therapeutics. [Link]

  • Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Agilent. [Link]

  • United States Pharmacopeia (USP). Fluorometholone Acetate Monograph. USP-NF. [Link]

  • ResearchGate. (n.d.). Results of forced degradation of HCA, DEX, and FCA by HPLC analysis. ResearchGate. [Link]

  • Reddy, G. S., et al. (2024). Characterization of Prednisone Degradants via Forced Degradation Studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107560. PubChem. [Link]

  • Sener, C., et al. (2025). Development and Validation of Stability Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. Archives of Case Reports. [Link]

  • Sener, C., et al. (2025). Development and Validation of Stability Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. Archives of Case Reports. [Link]

  • Elkady, E. F., & Fouad, M. M. (2015). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. ScienceDirect. [Link]

  • Shafi, M., et al. (2018). Validation Of A UPLC Method With Diode Array Detection Using C18 Column For The Determination Of Fluorometholone In Parenteral Dosage Form. Indo American Journal of Pharmaceutical Sciences. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). (9β,11β)-Epoxy Fluorometholone Acetate. CRO Splendid Lab Pvt. Ltd.[Link]

  • De Klerk, D., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. [Link]

  • Sener, C., et al. (2025). Development and Validation of Stability Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Fluorometholone Epoxy Analog. Pharmaffiliates. [Link]

Sources

Application Note: LC-MS/MS Profiling of (9β,11β)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide analytical scientists through the development and validation of a sensitive LC-MS/MS method for (9β,11β)-Epoxy Fluorometholone Acetate , a critical process-related impurity in Fluorometholone Acetate drug substances.

Executive Summary

(9β,11β)-Epoxy Fluorometholone Acetate (herein referred to as Epoxy-FML-Ac ) is a key intermediate and potential impurity in the synthesis of the corticosteroid Fluorometholone Acetate. Chemically, it corresponds to the elimination of Hydrogen Fluoride (HF) from the parent molecule followed by epoxide ring closure, or the precursor intermediate prior to fluorination.

Given the structural similarity between the impurity and the active pharmaceutical ingredient (API)—differing only by the substitution of the 9-fluoro-11-hydroxy motif with a 9,11-epoxide—UV detection lacks the specificity required for trace-level quantitation. This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) to achieve high specificity and sensitivity.

Analyte Physicochemical Profile
ParameterDetails
Chemical Name (6α,9β,11β)-17-(Acetyloxy)-9,11-epoxy-6-methylpregna-1,4-diene-3,20-dione
Molecular Formula C₂₄H₃₀O₅
Molecular Weight 398.49 g/mol
Monoisotopic Mass 398.2093 Da
Structural Alert Epoxide moiety (Potential genotoxic impurity class; requires strict control)
LogP (Predicted) ~3.2 (Hydrophobic)

Method Development Strategy & Logic

Ionization Source Selection

Decision: ESI Positive Mode . Reasoning: Steroids with conjugated ketone systems (3-keto-4-ene or 1,4-diene) and ester groups exhibit excellent ionization in positive mode, typically forming


 or 

adducts. The epoxide ring is stable enough to survive ESI but facilitates characteristic fragmentation (cleavage of the C-ring) under collision-induced dissociation (CID).
Chromatographic Separation

Decision: C18 Column with Acidic Mobile Phase . Reasoning:

  • Stationary Phase: A high-strength silica (HSS) or hybrid (BEH) C18 column is selected to resolve the hydrophobic epoxide impurity from the slightly more polar parent fluorohydrin (Fluorometholone Acetate).

  • Mobile Phase: The use of 0.1% Formic Acid promotes protonation (

    
    ), crucial for MS sensitivity. Ammonium formate is added to stabilize adduct formation if 
    
    
    
    is preferred, but protonated species are generally more stable for fragmentation.

Experimental Protocol

Chemicals and Reagents[1]
  • Reference Standard: (9β,11β)-Epoxy Fluorometholone Acetate (>95% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: LC-MS Grade Formic Acid, Ammonium Formate.

Sample Preparation

Objective: Minimize matrix suppression and ensure solubility.

  • Stock Solution: Dissolve 1.0 mg of Epoxy-FML-Ac in 10 mL of Acetonitrile (Concentration: 100 µg/mL). Store at -20°C.

  • Working Standard: Dilute Stock with 50:50 ACN:Water to 1 µg/mL for optimization.

  • Sample Extraction (Ophthalmic Suspensions):

    • Transfer 1.0 g of suspension to a centrifuge tube.

    • Add 5.0 mL ACN. Vortex for 2 minutes to solubilize the steroid.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet excipients (polymers, buffers).

    • Filter supernatant through a 0.22 µm PTFE filter .

    • Dilute filtrate with water to match initial mobile phase conditions (e.g., 50% organic).

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Equilibration
6.0 90 Elution of Impurity/API
7.5 90 Wash
7.6 30 Re-equilibration

| 10.0 | 30 | End |

Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3500 - 4000 V.

  • Desolvation Temp: 350°C.

  • Gas Flow: 10 L/min (Nitrogen).

  • Nebulizer: 45 psi.

MRM Transitions (Recommended)

Note: Exact Collision Energies (CE) must be optimized on the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeEst. CE (V)Mechanism
Epoxy-FML-Ac 399.2

339.2 Quantifier 15-20Loss of Acetic Acid (-60 Da)
Epoxy-FML-Ac 399.2

321.2 Qualifier 125-30Loss of AcOH +

Epoxy-FML-Ac 399.2

161.1 Qualifier 240-45C-Ring Cleavage (Epoxide specific)

Technical Insight: The loss of 60 Da (Acetic Acid) is the dominant fragmentation pathway for 17-acetoxy steroids. The precursor 399.2 corresponds to the protonated molecule (


).

Visualized Workflows

Analytical Workflow Diagram

This diagram outlines the logical flow from sample intake to data processing.

AnalyticalWorkflow Start Sample Intake (API or Ophthalmic Susp.) Prep Sample Preparation (ACN Extraction + Centrifugation) Start->Prep Solubilization LC UHPLC Separation (C18, Gradient Elution) Prep->LC Injection Ionization ESI(+) Source [M+H]+ Generation LC->Ionization Elution Q1 Q1 Filter Select m/z 399.2 Ionization->Q1 Precursor Selection Collision Collision Cell (CID) Fragmentation Q1->Collision Energy Transfer Q3 Q3 Filter Select m/z 339.2 (Quant) Collision->Q3 Product Selection Data Data Analysis Signal-to-Noise > 10 Q3->Data Quantification

Caption: Step-by-step LC-MS/MS workflow for the isolation and quantification of Epoxy-FML-Ac.

Proposed Fragmentation Pathway

Understanding the fragmentation is vital for confirming identity.

Fragmentation Parent Precursor Ion [M+H]+ m/z 399.2 Inter Intermediate [M+H - AcOH]+ m/z 339.2 Parent->Inter - Acetic Acid (60 Da) (Ester Cleavage) Fragment Fragment [M+H - AcOH - H2O]+ m/z 321.2 Inter->Fragment - Water (18 Da) (Dehydration)

Caption: Primary fragmentation pathway showing the neutral loss of acetic acid characteristic of 17-acetoxy steroids.

Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))
  • Specificity: Inject a blank matrix and the parent API (Fluorometholone Acetate) at high concentration (e.g., 1 mg/mL). Ensure no interference at the retention time of the Epoxide (m/z 399.2 -> 339.2).

    • Note: The parent API has a mass of 418.5 (

      
      ). It will not interfere isobarically, but ensure chromatographic resolution to prevent ion suppression.
      
  • Linearity: 1.0 ng/mL to 500 ng/mL (

    
    ).
    
  • LOD/LOQ: Expected LOD < 0.5 ng/mL due to high ionization efficiency.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Ion Suppression from MatrixImprove extraction (SPE cleanup) or switch to APCI source if ESI fails.
Peak Tailing Secondary interactions with silanolsUse a column with "end-capping" (e.g., BEH Shield RP18) or increase buffer strength.
Carryover Hydrophobic adsorptionAdd a needle wash step with 90% ACN / 10% Isopropanol.

References

  • European Pharmacopoeia (Ph.[3] Eur.). Fluorometholone Acetate Monograph. (Standard reference for related substance limits).

  • Pozo, O. J., et al. (2008). Ionization of anabolic steroids by electrospray and atmospheric pressure chemical ionization. Journal of Mass Spectrometry.

Sources

NMR spectral assignment of (9beta,11beta)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Spectral Assignment of (9


,11

)-Epoxy Fluorometholone Acetate

Introduction & Scope

In the development of corticosteroids like Fluorometholone Acetate, impurity profiling is a critical regulatory requirement (ICH Q3A/Q3B). One of the most significant process-related impurities is (9$\beta


\beta$)-Epoxy Fluorometholone Acetate  (also known as USP Impurity D). This compound is the immediate synthetic precursor to Fluorometholone, formed via the epoxidation of the 

intermediate before the ring-opening fluorination step.

This Application Note provides a definitive guide for the NMR spectral assignment of this impurity. Unlike the parent drug, which contains a 9


-fluoro and 11

-hydroxy group, this impurity features a strained 9,11-epoxide ring . Correct identification relies on detecting the unique spectral signature of this epoxide and confirming the absence of fluorine couplings.

Experimental Protocol

To ensure high-resolution data suitable for de novo assignment, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    )  is the preferred solvent. It minimizes viscosity-broadening common in DMSO and prevents hydroxyl exchange (though this molecule lacks OH groups, CDCl
    
    
    
    provides better resolution for the steroid backbone).
  • Concentration: Dissolve 5–10 mg of the analyte in 600

    
    L of solvent.
    
  • Tube Quality: Use high-precision 5 mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

Instrument Parameters
  • Field Strength: Minimum 400 MHz (1H); 500+ MHz recommended for resolving the steroid backbone overlap (H6-H16 region).

  • Temperature: 298 K (25 °C).

  • Experiments Required:

    • 1D

      
      H:  16 scans, 30° pulse, 5s relaxation delay (d1) for accurate integration.
      
    • 1D

      
      C:  Proton-decoupled, 1024+ scans.
      
    • 2D HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • 2D HMBC: Optimized for

      
       Hz (long-range correlations).
      
    • 2D NOESY: Mixing time (

      
      ) = 500 ms (for stereochemical confirmation).
      
    • 1D

      
      F: Crucial negative control.  The spectrum must be silent.
      

Structural Elucidation & Assignment Logic

The assignment strategy focuses on three distinct zones: the unsaturated A-ring, the diagnostic epoxide functionality, and the side chain.

Zone 1: The A-Ring (1,4-Diene System)

The A-ring conformation is conserved between the parent and the impurity.

  • H1: The most deshielded proton, typically a doublet at

    
     7.20–7.30 ppm  (
    
    
    
    Hz).
  • H2: A doublet of doublets (or broad doublet) at

    
     6.20–6.30 ppm .
    
  • H4: A sharp singlet (due to quaternary C5) at

    
     6.00–6.10 ppm .
    
Zone 2: The 9,11-Epoxide (The "Smoking Gun")

This is the primary differentiator from Fluorometholone.

  • Loss of Fluorine: The parent compound shows a characteristic

    
    F signal and large 
    
    
    
    /
    
    
    couplings in the
    
    
    H NMR (splitting H8, H11, H12). The impurity shows no such couplings.
  • H11 (

    
    -orientation):  In 9
    
    
    
    ,11
    
    
    -epoxides, the H11 proton is shielded relative to the 11-OH parent. It appears as a singlet or narrow doublet at
    
    
    3.00–3.20 ppm
    .
  • C9 & C11:

    • C9 (Quaternary): Shifts upfield from the C-F region (~100 ppm) to the epoxide region

      
       60–68 ppm .
      
    • C11 (Methine): Appears at

      
       55–62 ppm , correlating to H11 in HSQC.
      
Zone 3: Side Chain & Methyls
  • C17-Acetate: A sharp singlet at

    
     2.0–2.1 ppm .
    
  • C21-Methyl: A singlet at

    
     2.1–2.2 ppm  (characteristic of methyl ketones).
    
  • C6-Methyl: A doublet at

    
     1.1–1.2 ppm .
    
  • C19-Methyl: This angular methyl is highly sensitive to the 9,11-substitution. The

    
    -epoxide exerts a specific anisotropic effect, often shifting this signal distinctively compared to the 9-F parent.
    

Representative NMR Data Table

Note: Values are representative assignments for 9,11-


-epoxy-1,4-diene steroids in CDCl

, derived from structural analogs and degradation chemistry principles.
PositionCarbon Type

(ppm)

(ppm)
Multiplicity (

in Hz)
Key HMBC Correlations
1 CH155.0 - 158.07.25d (10.0)C3, C5, C9
2 CH127.0 - 128.06.28dd (10.0, 1.8)C4, C10
3 C=O186.0 - 187.0--H1, H2, H4
4 CH125.0 - 126.06.05sC2, C6, C10
5 C (quat)165.0 - 168.0--H4, H6, H19
6 CH35.0 - 38.02.45mC4, C5, 6-Me
9 C (quat, epoxy) 63.0 - 67.0 - - H1, H8, H11, H12, H14
11 CH (epoxy) 58.0 - 62.0 3.10 s / br s C8, C9, C12, C13
17 C (quat)90.0 - 92.0--H16, H21, OAc
18 CH

15.0 - 17.00.80sC12, C13, C14, C17
19 CH

20.0 - 24.01.35sC1, C5, C9, C10
21 CH

26.0 - 27.02.15sC17, C20
C=O (Acetate) C=O[1]170.5--Acetate-Me
OAc-Me CH

21.02.05sAcetate C=O

Structural Validation Workflow (Graphviz)

The following diagram illustrates the logical flow for confirming the 9,11-epoxide structure using 2D NMR correlations.

NMR_Assignment_Workflow Sample Unknown Impurity (C24H30O5) H1_NMR 1H NMR Screening Check for H11 signal (~3.1 ppm) Check for absence of F-coupling Sample->H1_NMR F19_NMR 19F NMR Result: SILENT (No Fluorine) Sample->F19_NMR HSQC HSQC Spectrum Identify C11-H11 correlation (C11 ~60 ppm, H11 ~3.1 ppm) H1_NMR->HSQC Identify H11 candidate Final Confirmed Structure: (9beta,11beta)-Epoxy Fluorometholone Acetate F19_NMR->Final Confirms loss of F HMBC HMBC Spectrum Confirm C9 (Quaternary) connection to H1, H8, H11, H12 HSQC->HMBC Establish Connectivity NOESY NOESY/ROESY Confirm Stereochemistry H11 (alpha) -> H8 (alpha) correlation HMBC->NOESY Verify Geometry NOESY->Final

Caption: Step-by-step NMR correlation workflow for confirming the 9,11-epoxide moiety.

References

  • USP Monograph: Fluorometholone Acetate.[2] United States Pharmacopeia. (Defines Impurity D and related substances).

  • ChemicalBook: (9

    
    ,11
    
    
    
    )-Epoxy Fluorometholone Acetate (CAS 83873-17-0) Physical Properties and Synonyms.
  • Patent WO1997022616A1: Process for prepar

    
    -epoxide steroids. (Provides reference NMR data for the 9,11-epoxy steroid core). 
    
  • PubChem: Fluorometholone Acetate Structure and Related Compounds.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3][4] Chem. 1997, 62, 7512-7515. (Standard reference for solvent calibration).

Sources

Troubleshooting & Optimization

improving stability of (9beta,11beta)-Epoxy Fluorometholone Acetate in solution

Technical Support Center: Stabilizing (9 ,11 )-Epoxy Fluorometholone Acetate

Current Status: Operational Subject: Solution Stability Optimization & Degradation Mitigation Audience: Analytical Chemists, Formulation Scientists

Executive Summary: The Stability Paradox

The stabilization of (9


  • Acid-Catalyzed Ring Opening: The 9,11-epoxide is highly strained and prone to opening in acidic media (especially with nucleophiles), typically forming 9-substituted-11-hydroxy byproducts.

  • Base-Catalyzed Hydrolysis: The C17-acetate ester is susceptible to saponification (hydrolysis) in alkaline conditions, yielding the alcohol parent.

The Solution: Maintain a weakly acidic pH (4.5–5.5), utilize non-nucleophilic buffers, and minimize water activity using organic co-solvents.

Part 1: Critical Parameters & Troubleshooting

pH Control (The Primary Determinant)

Question: What is the optimal pH for aqueous formulations or HPLC mobile phases?

Recommendation: pH 4.5 – 5.5

  • The Science:

    • At pH < 4.0: The protonation of the epoxide oxygen activates the ring for nucleophilic attack (e.g., by water or buffer ions), leading to the formation of the 9,11-diol or glycol.

    • At pH > 6.0: Hydroxide ions (

      
      ) attack the carbonyl carbon of the acetate group, causing rapid de-esterification.
      
    • Evidence: Steroid esters generally exhibit maximum stability in the pH 4–5 range, following pseudo-first-order kinetics where

      
       is minimized.
      
Buffer Selection

Question: Which buffer system should I use?

Recommendation: Acetate or Citrate Buffers (10–20 mM) . AVOID: Phosphate and Chloride buffers if possible.

  • The Science:

    • Nucleophilic Attack: Phosphate anions can act as nucleophiles, potentially attacking the epoxide ring or catalyzing general base hydrolysis of the ester.

    • Catalysis: Citrate and Acetate are bulkier and less nucleophilic, providing buffering capacity without accelerating degradation.

Solvent System & Solubility

Question: The compound precipitates in pure aqueous buffer. How do I solubilize it without compromising stability?

Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions; use Cyclodextrins for aqueous stabilization.

  • Protocol:

    • Stock: Dissolve in anhydrous ACN (preferred over MeOH/EtOH to avoid transesterification). Store at -20°C.

    • Working Solution: If aqueous dilution is required, include 10-20% Hydroxypropyl-

      
      -Cyclodextrin (HP
      
      
      CD). The hydrophobic cavity of cyclodextrin shields the lipophilic steroid backbone and the sensitive epoxide from water, significantly reducing hydrolysis rates.

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the conflicting degradation routes that must be managed.

GParent(9β,11β)-EpoxyFluorometholone Acetate(Target Molecule)AcidPathAcidic Conditions (pH < 4.0)+ Nucleophile (Nu-)Parent->AcidPathBasePathAlkaline Conditions (pH > 6.5)+ H2OParent->BasePathRingOpenDegradant A:9-Nu-11-Hydroxy Derivative(Epoxide Ring Opening)AcidPath->RingOpenProtonation & AttackHydrolysisDegradant B:(9β,11β)-Epoxy Fluorometholone(De-esterification)BasePath->HydrolysisSaponification

Figure 1: Competing degradation pathways. Acidic conditions target the epoxide; basic conditions target the ester.

Part 3: Experimental Protocols

Protocol A: Determination of pH-Rate Profile

To validate the stability in your specific matrix, perform this accelerated stress test.

Materials:

  • Buffers (10 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8 - use only for testing degradation).

  • HPLC System (C18 Column, UV detection at 239 nm).

  • Thermostatic water bath at 40°C.

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL stock solution of (9

    
    ,11
    
    
    )-Epoxy Fluorometholone Acetate in Acetonitrile.
  • Spiking: Spike the stock into pre-warmed buffer solutions (final concentration 50 µg/mL; <5% organic solvent).

  • Incubation: Incubate at 40°C.

  • Sampling: Withdraw aliquots at T=0, 1h, 4h, 8h, and 24h.

  • Quenching: Immediately dilute samples 1:1 with cold Acetonitrile to stop kinetics.

  • Analysis: Analyze via HPLC. Plot

    
     vs. Time to determine 
    
    
    for each pH.
  • Selection: Choose the pH with the lowest

    
    .
    
Protocol B: Buffer Compatibility Matrix

Use this table to select the appropriate carrier for your experiments.

Buffer/SolventCompatibilityTechnical Notes
Acetate Buffer (pH 4.5 - 5.5) High Recommended. Minimal nucleophilicity; optimal pH range.
Citrate Buffer (pH 4.0 - 6.0) High Good alternative. Excellent buffering capacity in the target range.
Phosphate Buffer (pH > 6.0) Low Risk of general base catalysis and nucleophilic attack.
Methanol (MeOH) Medium Risk of transesterification (Acetate

Methyl ester) over long storage.
Acetonitrile (ACN) High Preferred organic solvent. Aprotic and inert.
DMSO High Excellent solubility, but hygroscopic (absorbs water

hydrolysis). Keep sealed.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see an extra peak at RRT 0.92 after leaving the sample in the autosampler. What is it?

  • Diagnosis: This is likely the hydrolysis product (the alcohol form).

  • Fix: Check your autosampler temperature. It must be set to 4°C. If your mobile phase is neutral (pH 7), the ester is hydrolyzing during the run queue. Adjust mobile phase A to pH 4.5 (Ammonium Acetate).

Q2: Can I use this compound as a reference standard for Fluorometholone synthesis?

  • Answer: Yes, it is "Impurity B." However, ensure you do not expose it to HF or strong acids during preparation, as it will convert into Fluorometholone (or the 9

    
    -fluoro analog), leading to false positives in your impurity quantification.
    

Q3: Why avoid alcohols like Methanol for stock solutions?

  • Answer: In the presence of trace acids or bases, esters undergo transesterification . The acetate group can be swapped for a methoxy group, or simply hydrolyzed. Acetonitrile is aprotic and prevents this mechanism.

References

  • ChemicalBook. (2023). (9$\beta

    
    \beta$)-Epoxy Fluorometholone Acetate Chemical Properties and Supplier Data. Link
    
  • National Institutes of Health (NIH). (2017).

    
    -Keto-Epoxide. Journal of Pharmaceutical Sciences. (Demonstrates epoxide sensitivity to acid catalysis). Link
    
  • European Patent Office. (2001).[1] Process for the preparation of 6

    
    -fluoro,9,11
    
    
    -epoxy-steroids. EP1207166A2.[1] (Details the synthesis and reactivity of 9,11-epoxy steroid intermediates). Link
  • Clearsynth. (2023). (9$\beta

    
    \beta$)-Epoxy Fluorometholone Acetate Reference Standard Data. Link
    
  • BenchChem. (2024). Fluorometholone Acetate Impurity Profiling and Stability. Link

overcoming solubility issues with (9beta,11beta)-Epoxy Fluorometholone Acetate

Technical Support Center: (9 ,11 )-Epoxy Fluorometholone Acetate

Current Status: Online Ticket ID: SOL-83873-SUPPORT Subject: Troubleshooting Solubility & Stability for CAS 83873-17-0 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Defining the Challenge

Welcome to the technical support hub for (9$\beta


\beta$)-Epoxy Fluorometholone Acetate

If you are accessing this guide, you are likely encountering one of two critical failure modes:

  • Precipitation: The compound crashes out of solution immediately upon addition to cell culture media or aqueous buffers.

  • Degradation: The compound disappears from HPLC traces, replaced by polar impurities (likely the 9,11-diol or the 17-hydroxyl derivative).

This molecule is a Class II/IV lipophilic intermediate (often analyzed as an impurity of Fluorometholone). Its structural features—specifically the 9,11-epoxide bridge and the 17-acetate ester —create a "solubility-stability paradox." Conditions that improve solubility (acidic pH, high temperature) often trigger rapid chemical degradation.

This guide provides self-validating protocols to solubilize this compound without compromising its structural integrity.

Module 1: Solubility Profile & Solvent Selection

Technical Insight: The acetate group at C17 significantly increases lipophilicity compared to the parent alcohol, making aqueous solubility negligible (< 1

Solvent Compatibility Table
Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3][4]Usage ContextWarning
DMSO Excellent~100 mg/mLStock solutionsFreezes at 19°C; hygroscopic.
Ethanol (Abs.) Good~20-30 mg/mLStock solutionsEvaporation alters concentration rapidly.
Corn Oil Moderate~2-5 mg/mLIn vivo (IP/SC)Requires heating/sonication to dissolve initially.
PEG 300/400 Good~10-20 mg/mLIn vivo co-solventHigh viscosity; can be cytotoxic at high % in vitro.
Water / PBS Poor< 0.001 mg/mLDo not use Immediate precipitation.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation for In Vitro Assays (Cell Culture)

Target: Stable dispersion in media < 1% DMSO.

The Mechanism: To prevent "Ostwald ripening" (crystal growth), we must create a supersaturated solution that is kinetically stable during the assay window.

  • Stock Prep: Dissolve 10 mg of (9

    
    ,11
    
    
    )-Epoxy Fluorometholone Acetate in 1 mL of anhydrous DMSO. Vortex for 30 seconds.
    • Validation: Solution must be crystal-clear. If hazy, sonicate at 37°C for 5 mins.

  • Intermediate Dilution (Critical Step):

    • Do NOT add the 100% DMSO stock directly to the cell media. This causes local high concentrations and immediate crashing.

    • Prepare a 10x working solution in sterile PBS containing 5% Tween-80 or 20% SBE-

      
      -Cyclodextrin .
      
    • Add the DMSO stock dropwise to this vortexing intermediate buffer.

  • Final Addition: Add the intermediate solution to your cell culture media.

    • Check point: Inspect under a microscope (40x). If you see birefringent crystals, the protocol failed. Use Protocol B.

Protocol B: Advanced Formulation (Cyclodextrin Complexation)

Target: High concentration aqueous solution for animal dosing or sensitive assays.

The Mechanism: Sulfobutyl ether-


  • Vehicle Prep: Prepare 20% (w/v) SBE-

    
    -CD in 0.9% Saline. Filter sterilize (0.22 
    
    
    m).
  • Solubilization:

    • Dissolve compound in minimal DMSO (e.g., 10 mg in 100

      
      L).
      
    • Add DMSO solution slowly to the SBE-

      
      -CD vehicle while vortexing.
      
    • Sonicate for 10–15 minutes at 40°C.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Analyze supernatant by HPLC to confirm actual concentration.

Module 3: Stability & Handling (The "Death Zone")

CRITICAL WARNING: The 9,11-epoxide is highly reactive. It is the precursor used to introduce fluorine in Fluorometholone synthesis via HF ring opening.

Degradation Pathways
  • Acidic Hydrolysis (pH < 5):

    • Protonation of the epoxide oxygen leads to ring opening.

    • Result: Formation of 9,11-diols or rearrangement products.

    • Avoid: Acidic buffers (Acetate pH 4.0), stomach acid (oral gavage requires enteric coating).

  • Basic Hydrolysis (pH > 8):

    • Saponification of the C17-Acetate ester.

    • Result: Conversion to the parent alcohol (Fluorometholone epoxy analog without acetate).

    • Avoid: Carbonate buffers, NaOH pH adjustment.

Visualizing the Stability/Solubility Workflow

GStartStart: (9β,11β)-EpoxyFluorometholone AcetateSolvent_CheckSelect Solvent SystemStart->Solvent_CheckDMSODMSO / Ethanol(Organic Stock)Solvent_Check->DMSORecommendedAqueousDirect AqueousAdditionSolvent_Check->AqueousAvoidDilutionDilution into Buffer/MediaDMSO->DilutionPrecipFAILURE:Immediate PrecipitationAqueous->PrecipPH_CheckCheck pH EnvironmentDilution->PH_CheckAcidicpH < 5.0(Acidic)PH_Check->AcidicBasicpH > 8.0(Basic)PH_Check->BasicNeutralpH 6.0 - 7.5(Neutral)PH_Check->NeutralEpox_OpenFAILURE:Epoxide Ring Opening(Degradation)Acidic->Epox_OpenEster_HydFAILURE:Acetate Hydrolysis(Loss of Prodrug)Basic->Ester_HydSuccessSUCCESS:Stable SolutionNeutral->Success

Figure 1: Decision tree for solvent selection and pH management to avoid precipitation and chemical degradation.

Module 4: Troubleshooting FAQ

Q: I used DMSO, but the compound precipitated when I added it to my PBS (pH 7.4). Why? A: This is "solvent shock." When a hydrophobic solute in DMSO hits water, the DMSO mixes instantly with water, leaving the solute stranded.

  • Fix: Do not inject the DMSO stock into a static volume of PBS. Inject it into a vortexing solution. Alternatively, add a surfactant (Tween-80 or Pluronic F-68) to the PBS before adding the DMSO stock.

Q: Can I autoclave the solution? A: No. The heat and pressure will likely hydrolyze the acetate ester and potentially open the epoxide ring. Use 0.22

Q: I see a new peak at RRT 0.85 on my HPLC after 24 hours. What is it? A: If your buffer was slightly acidic, this is likely the 9,11-diol formed by epoxide opening. If your buffer was basic, it is the deacetylated alcohol. Ensure your HPLC mobile phase is also pH buffered (e.g., Ammonium Acetate pH 6.0), not just 0.1% TFA (which is too acidic: pH ~2).

Q: What is the best vehicle for IP injection in mice? A: Avoid 100% DMSO. A standard tolerated vehicle is:

  • 10% DMSO (Solubilizer)[1][5]

  • 40% PEG 300 (Co-solvent)[1][5]

  • 5% Tween-80 (Surfactant)[1][5]

  • 45% Saline (Diluent)[1][5]

  • Protocol: Mix DMSO and compound first. Add PEG and Tween.[1][5][6] Add Saline last. Vortex vigorously.

References

  • PubChem. Fluorometholone Acetate Compound Summary. National Center for Biotechnology Information. [Link]

  • European Patent Office. EP4134373A1: Synthesis of Delta 9,11 Steroids. (Details the chemical reactivity of 9,11-epoxy steroids and ring-opening conditions). [Link]

reducing matrix effects in LC-MS analysis of fluorometholone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects in Ophthalmic Suspensions

Status: Active | Version: 2.4 | Last Updated: 2026-02-22

Executive Summary

This guide addresses the critical challenge of ion suppression in the LC-MS/MS analysis of Fluorometholone (FML) and its impurities (e.g., Related Compound A, Acetate derivatives). The primary culprit in ophthalmic formulations is often the preservative Benzalkonium Chloride (BAC) and viscosity enhancers like Polyvinyl Alcohol (PVA) or Tyloxapol . These excipients compete for charge in the Electrospray Ionization (ESI) source, causing significant sensitivity loss and quantification errors.

Module 1: Diagnosis – Do You Have a Matrix Effect?

Before optimizing sample preparation, you must map the ionization suppression profile.

The "Gold Standard" Protocol: Post-Column Infusion

Do not rely solely on extraction recovery calculations. You must visualize where in the chromatogram the suppression occurs.

Experimental Setup:

  • Infusion: Syringe pump infuses a constant flow of Fluorometholone standard (100 ng/mL) into the LC effluent via a T-piece after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (placebo ophthalmic suspension extracted via your current method).

  • Observation: Monitor the baseline of the FML transition (e.g., m/z 377.2 → 279.1).

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion Suppression (Matrix Effect < 100%).

    • Positive Peak: Ion Enhancement (Matrix Effect > 100%).

Visualizing the Workflow

PCI_Workflow LC LC Flow (Gradient Elution) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing T-Piece Column->Tee Pump Syringe Pump (FML Standard) Pump->Tee MS ESI-MS Source Tee->MS Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Post-Column Infusion setup for real-time monitoring of matrix effects.

Module 2: The "Sticky" Preservative Problem (Sample Prep)

The most common cause of signal loss in FML analysis is Benzalkonium Chloride (BAC).

Why BAC is a Problem

BAC is a quaternary ammonium salt (permanently cationic). In positive ESI (+), it has an extremely high affinity for the droplet surface, effectively "stealing" all available charge from the neutral steroid Fluorometholone.

Solution: "Chemical Filtration" via SCX-SPE

Standard C18 SPE often fails because both FML and BAC are lipophilic. Instead, exploit their charge difference.

  • Fluorometholone: Neutral (at neutral pH).

  • BAC: Cationic (Permanent).

Protocol: SCX Pass-Through Cleanup Use a Strong Cation Exchange (SCX) cartridge in "Pass-Through" mode.

StepActionMechanism
1. Condition 1 mL Methanol, then 1 mL Water.Activate sorbent.
2. Load Load extracted sample (in 20% MeOH).Critical Step
3. Collect COLLECT THE ELUATE. FML (Neutral) does not bind and flows through.
4. Trap (Do not collect).BAC (Cationic) binds irreversibly to the sulfonic acid groups.
5. Analysis Inject the flow-through directly or concentrate.[1]Matrix-free sample.
Alternative: Liquid-Liquid Extraction (LLE)

If SPE is unavailable, use LLE with specific solvents to minimize surfactant extraction.

  • Recommended Solvent: Ethyl Acetate : Hexane (80:20).

  • Avoid: Chloroform or Dichloromethane (often extracts more polymeric excipients).

  • Wash: Wash the organic layer with 0.1 N NaOH (saponifies some lipid interferences, though minimal effect on BAC).

Module 3: Chromatographic Resolution

If you cannot remove the matrix, you must separate it.[1]

Column Choice & Gradient

FML and its impurities (Related Compound A) are structural isomers or closely related.

  • Column: Phenyl-Hexyl phases often provide better selectivity for steroid isomers than C18 due to pi-pi interactions.

  • Gradient: BAC is very hydrophobic. It usually elutes at high % Organic.

    • Strategy: End the gradient with a high organic hold (95% B) for 2 minutes to flush BAC, then divert the LC flow to waste during this period to prevent source contamination.

Comparison of Separation Strategies

ParameterStandard C18Phenyl-HexylBenefit for FML
Retention Hydrophobic interactionHydrophobic + Pi-PiBetter isomer separation (FML vs. Impurity A).
BAC Elution Late, broad tailingLate, sharper peakEasier to divert to waste.
Backpressure ModerateModerateCompatible with UPLC.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low FML Sensitivity Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Stable IS Response Stable? Check_IS->IS_Stable Yes Yes IS_Stable->Yes Low Recovery No No IS_Stable->No Suppression Prep_Issue Issue: Recovery/Solubility Action: Check Extraction Solvent Matrix_Issue Issue: Matrix Effect Action: Perform Post-Column Infusion PCI_Result Where is the suppression? Matrix_Issue->PCI_Result Co_Elution At FML Retention Time PCI_Result->Co_Elution Late_Elution Late Eluting / Random PCI_Result->Late_Elution Sol_Chrom Action: Change Column Selectivity (Try Phenyl-Hexyl) Co_Elution->Sol_Chrom Sol_Prep Action: Implement SCX SPE (Remove BAC) Co_Elution->Sol_Prep Sol_Flush Action: Add Sawtooth Wash Step to Gradient Late_Elution->Sol_Flush Yes->Prep_Issue No->Matrix_Issue

Figure 2: Logic flow for identifying and resolving sensitivity issues.

Frequently Asked Questions (FAQ)

Q1: Can I use a standard C18 SPE cartridge for Fluorometholone eye drops? A: You can, but it is not efficient for removing Benzalkonium Chloride (BAC). Both FML and BAC will bind to C18. You would need a very specific wash step to elute BAC without eluting FML, which is difficult. The SCX Pass-Through method (Module 2) is superior because it chemically traps the interference while letting the analyte pass.

Q2: My Internal Standard (IS) signal varies by >50% between injections. Why? A: This indicates "Matrix Build-up" on the column. BAC and polymers (Tyloxapol) accumulate on the stationary phase and elute randomly in subsequent runs.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (95% B for 2 mins, then 10% B, then 95% B) and divert flow to waste during this time.

Q3: Which Internal Standard should I use? A: Use Fluorometholone-d3 or d6 . Do not use a structural analog like Dexamethasone. Only a stable isotope-labeled standard co-elutes exactly with the analyte, experiencing the exact same matrix effect and correcting for it quantitatively [1].

Q4: How do I distinguish Fluorometholone from Related Compound A? A: These are isomers. They have the same parent mass (m/z 377) and often similar fragments. You must rely on chromatographic separation. A Phenyl-Hexyl column or a C18 column with a flatter gradient (e.g., 0.5% increase per minute) is required. Ensure baseline resolution (Rs > 1.5).

References

  • Taylor & Francis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from

  • National Institutes of Health (PMC). (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Retrieved from

  • Pharmaceutical Technology. (2024). Benzalkonium Chloride: How to overcome analytical challenges. Retrieved from

  • USP Store. Fluorometholone Related Compound A Reference Standard. Retrieved from

  • SIELC Technologies. HPLC MS Method for Analysis of Benzalkonium Chloride. Retrieved from

Sources

Validation & Comparative

(9beta,11beta)-Epoxy Fluorometholone Acetate certified reference standard

(9$\beta \beta$)-Epoxy Fluorometholone Acetate: Analytical Comparison & Application Guide

Executive Summary: The Criticality of the 9,11-Epoxide

In the synthesis of fluorinated corticosteroids like Fluorometholone Acetate, the introduction of the 9

9

,11

-epoxide
(9$\beta

\beta$)-Epoxy Fluorometholone Acetate
process intermediateimpurity

Distinguishing this epoxide from the


-eneCertified Reference Standard (CRS)

Mechanistic Insight: Impurity Genesis

To understand the analytical requirement, one must understand the chemistry. The presence of the (9


Diagram 1: Fluorometholone Acetate Impurity Pathways

This pathway illustrates how the Epoxide is the central divergence point between the Active Pharmaceutical Ingredient (API) and related impurities.

GPrecursorPregnadienedionePrecursorEpoxide(9β,11β)-EpoxyFluorometholone Acetate(The Impurity)Precursor->EpoxideEpoxidationAPIFluorometholoneAcetate (API)Epoxide->API+ HF (Fluorination)Delta911Δ9(11)-FluorometholoneAcetate(Dehydration Impurity)Epoxide->Delta911Elimination(Side Rxn)Diol9,11-DihydroxyDegradantEpoxide->DiolHydrolysis(Storage Degradation)

Caption: The 9,11-epoxide is the direct precursor to the API. Its presence confirms incomplete reaction, while the

Comparative Analysis: Certified vs. Research-Grade Standards

The (9


Table 1: Performance Specification Comparison
FeatureCertified Reference Standard (CRS)Research-Grade / Provisional StandardImpact on Data Integrity
Purity Assignment Mass Balance (100% - Volatiles - Inorganics - Organics)Simple Area % (HPLC only)Area % ignores moisture/solvent, leading to overestimation of standard potency and underestimation of impurity levels in the drug.
Stability Data Real-time stability monitoring under ISO 17034.Unknown / "Retest" dates only.The epoxide is prone to hydrolysis. Without stability data, a degraded standard yields false positives.
Identity Verification NMR (1H, 13C, COSY), MS, IR, Elemental Analysis.Typically NMR + MS only.Crucial for distinguishing the Epoxide from the

-ene isomer (MW difference is small/negligible in some ionization modes).
Traceability SI-traceable via NIST/BIPM primary standards.Traceable only to the manufacturer's internal lot.Required for regulatory filings (IND/NDA) and audit survival.
Uncertainty Explicit statement of uncertainty (

).
No uncertainty budget provided.Impossible to calculate the total error budget of the analytical method.
Technical Insight: The "Purity" Trap

A research-grade standard might claim "98% Purity" based on HPLC UV detection. However, if the material contains 5% water (common in steroids) and 2% residual solvent, the true effective content is only 91%.

  • CRS Calculation:

    graphic Purity}{100}
  • Result: The CRS provides a precise "As-Is" assay value (e.g., 91.4% ± 0.5%), ensuring your quantitation is accurate.

Experimental Protocol: High-Resolution Impurity Profiling

This protocol is designed to resolve (9



System Suitability & Conditions
  • Technique: RP-HPLC with UV Detection (or UHPLC).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 250 x 4.6 mm, 5 µm.

    • Why: End-capping reduces silanol interactions with the steroid backbone, improving peak symmetry.

  • Mobile Phase A: Water (0.1% Formic Acid or Ammonium Acetate buffer pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 30% B (Isocratic hold to elute polar degradants)

    • 5-25 min: 30%

      
       70% B (Linear gradient)
      
    • 25-30 min: 70% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 238-240 nm (Max absorption for the conjugated ketone system).

  • Temperature: 30°C.

Standard Preparation (Self-Validating)
  • Stock Solution: Accurately weigh 5.0 mg of (9$\beta

    
    \beta$)-Epoxy Fluorometholone Acetate CRS  into a 50 mL volumetric flask. Dissolve in 100% ACN. (Conc: 0.1 mg/mL).
    
  • System Suitability Solution: Mix equal volumes of the Epoxide Stock, a

    
     impurity stock, and Fluorometholone Acetate API stock.
    
  • Acceptance Criteria:

    • Resolution (

      
      ):  > 1.5 between Epoxide and API.
      
    • Resolution (

      
      ):  > 1.5 between Epoxide and 
      
      
      -ene.
    • Tailing Factor: < 1.5 for all peaks.

Analytical Workflow Diagram

This logic flow ensures that the identification of the impurity is robust and not based solely on retention time matching.

WorkflowStartSample InjectionPeakDetPeak Detection(RT Window ± 0.05 min)Start->PeakDetDecision1Peak Detected atEpoxide RRT?PeakDet->Decision1SpikeSpike Sample withCRS StandardDecision1->SpikeYesReportReport ImpurityLevel %Decision1->ReportNo (< LOD)CheckResCheck Resolution/Purity(DAD/MS Spectra)Spike->CheckResQuantQuantify usingCRS Response FactorCheckRes->QuantSpectra Match &Peak Co-elutesCheckRes->ReportPeak Splits(Not the Epoxide)Quant->Report

Caption: Workflow for confirming impurity identity using the CRS. Spiking is required to differentiate closely eluting isomers.

References

  • United States Pharmacopeia (USP) . Fluorometholone Acetate Monograph. USP-NF. (Lists compendial impurities and acceptance criteria). Link

  • European Pharmacopoeia (Ph.[1] Eur.) . Chromatographic Separation of Corticosteroids. (General guidelines on steroid impurity profiling). Link

  • ChemicalBook. (9$\beta

    
    \beta$)-Epoxy Fluorometholone Acetate Product Specifications & CAS 83873-17-0. Link
    
  • Santa Cruz Biotechnology. (9$\beta

    
    \beta$)-Epoxy fluorometholone acetate Structure and Properties. Link
    
  • Simson Pharma . Difference Between Working Standards And Reference Standards. (Explains the regulatory hierarchy of standards). Link

  • Inorganic Ventures . Certified Reference Materials vs. Reference Standards: ISO 17034 Accreditation. Link

Technical Comparison: Chromatographic Separation of Fluorometholone Acetate and its Epoxy Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-performance liquid chromatography (HPLC) profiling of Fluorometholone Acetate (FMA) , the separation of the 9,11-Epoxy Impurity (Fluorometholone Acetate Epoxy Analog) is a critical quality attribute.[1][2] While Fluorometholone Acetate is a polar corticosteroid characterized by a 9ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-fluoro and 11

-hydroxyl group, the epoxy impurity lacks these polar functionalities, containing instead a 9,11-epoxide bridge.[2]

This structural difference results in a significant shift in hydrophobicity.[2] Experimental data confirms that the epoxy impurity is considerably more non-polar than the parent molecule, resulting in a Relative Retention Time (RRT) of approximately 1.58 under standard reverse-phase conditions.[1][2] This guide details the mechanistic basis for this separation, the specific chromatographic protocol, and the expected impurity profile.

Part 1: Chemical Basis of Separation

The separation of Fluorometholone Acetate from its epoxy analog is governed by the principles of hydrophobic interaction chromatography .

Structural Comparison
  • Fluorometholone Acetate (FMA) : Contains a 9ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -fluoro  atom and an 11
    
    
    
    -hydroxyl
    group.[2] The hydroxyl group is a strong hydrogen bond donor, increasing the molecule's interaction with the polar mobile phase and reducing its retention on the non-polar C18 stationary phase.
  • Epoxy Impurity (9ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ,11
    
    
    
    -Epoxy Analog)
    : The formation of the epoxide ring involves the elimination of the 11-hydroxyl and 9-fluoro groups.[2] The epoxide ring is an ether-like structure that is significantly less polar than the fluoro-hydrin motif.[1][2] It cannot donate hydrogen bonds, making the molecule more hydrophobic.
Chromatographic Behavior

In a Reverse-Phase (RP-HPLC) system using a C18 (Octadecylsilane) column:

  • Elution Order : Polar compounds elute first; Non-polar compounds elute last.

  • Mechanism : The hydrophobic epoxy impurity interacts more strongly with the C18 alkyl chains than the parent FMA. Consequently, FMA elutes earlier (RRT = 1.0), while the epoxy impurity is retained longer (RRT = 1.58).[2]

Separation Logic Diagram

SeparationLogic FMA Fluorometholone Acetate (Parent) Struct_FMA Contains 11-OH & 9-F (Polar Groups) FMA->Struct_FMA Epoxy 9,11-Epoxy Impurity (Impurity) Struct_Epoxy Contains 9,11-Epoxide (Non-Polar Ring) Epoxy->Struct_Epoxy Interaction Interaction with C18 Stationary Phase Struct_FMA->Interaction High Polarity Struct_Epoxy->Interaction Low Polarity Ret_FMA Weaker Interaction Elutes Earlier (RRT = 1.0) Interaction->Ret_FMA Fast Partitioning Ret_Epoxy Stronger Interaction Elutes Later (RRT ~ 1.58) Interaction->Ret_Epoxy High Retention

Caption: Mechanistic flow illustrating how structural polarity differences dictate the elution order of FMA and its epoxy impurity on a C18 column.

Part 2: Experimental Protocol & Data

The following protocol is based on standard pharmacopeial methods (USP) for Fluorometholone Acetate, optimized for the resolution of late-eluting hydrophobic impurities.

Chromatographic Conditions
  • Column : L1 packing (C18), 4.6 mm ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     25 cm, 5 
    
    
    
    m particle size (e.g., Waters
    
    
    Bondapak C18 or equivalent).[2]
  • Mobile Phase : Acetonitrile : Water (Ratio optimized to ~40:60 to 50:50 depending on column efficiency).[1][2]

  • Flow Rate : 1.5 mL/min.[1][2][3][4][5][6]

  • Detection : UV absorption at 254 nm .[1][2][3]

  • Injection Volume : 20 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    L.[2][3][4]
    
  • Run Time : Must be sufficient to elute the late-running epoxy impurity (at least 2.5x the retention time of the main peak).[1][7]

Retention Time Data Table

The following table summarizes the Relative Retention Times (RRT) relative to the parent Fluorometholone Acetate peak.

Compound NameStructure IdentifierRelative Retention Time (RRT)Polarity Profile
Fluorometholone Alcohol Precursor0.60High Polarity (Free OH)
Fluorometholone Acetate Parent Active (API) 1.00 Reference
Fluorometholone Diacetate 11,17-Diacetate1.39Reduced Polarity
Epoxy Impurity 9

,11

-Epoxy Analog
1.58 Low Polarity (Hydrophobic)

Impurity
Dehydrated Analog1.82Very Low Polarity

Note : The Epoxy Impurity (RRT 1.[2]58) elutes significantly later than the parent, providing a resolution factor (


) that typically exceeds pharmacopeial requirements (

), provided the run time is sufficient.
Experimental Workflow Diagram

Workflow Start Sample Preparation (1.0 mg/mL in Acetonitrile) Injection Injection (20 µL) Flow: 1.5 mL/min Start->Injection Separation Isocratic Separation C18 Column Injection->Separation Decision Monitor UV @ 254 nm Separation->Decision Peak1 Elution of Parent (FMA) Time: ~10-12 min (Ref) Decision->Peak1 RRT 1.0 Peak2 Elution of Epoxy Impurity Time: ~16-19 min Peak1->Peak2 Wait ~1.6x Time End Data Analysis Calculate RRT & Resolution Peak2->End

Caption: Step-by-step HPLC workflow for the detection and quantification of the epoxy impurity.

Part 3: Troubleshooting & Optimization

If the Epoxy Impurity co-elutes or exhibits poor peak shape, consider the following causality-based adjustments:

  • Co-elution with Diacetate (RRT 1.39) :

    • Issue: The Epoxy peak (1.[2]58) merges with the Diacetate peak (1.39).[1]

    • Solution: Decrease the percentage of Acetonitrile in the mobile phase by 2-5%. This increases the polarity of the mobile phase, enhancing the separation of hydrophobic species (increasing the

      
       value).
      
  • Peak Broadening :

    • Issue: The late-eluting Epoxy peak is broad or tails.

    • Solution: Ensure the column temperature is controlled (e.g., 30°C or 40°C). Higher temperature improves mass transfer kinetics, sharpening late-eluting hydrophobic peaks.[1]

  • Identification Confirmation :

    • Use the USP Reference Standard for Fluorometholone Acetate (which often contains trace impurities for system suitability) or a specific secondary standard for the Epoxy Analog (CAS 83873-17-0) to confirm the RRT.[1][2]

References

  • United States Pharmacopeia (USP) . Fluorometholone Acetate Monograph: Organic Impurities. USP-NF.[1][2] (Lists RRT values for FMA impurities including the epoxy analog). [1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 240767: Fluorometholone Acetate. (Provides structural data confirming polarity characteristics). [1]

  • ChemicalBook. (9$\betangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    \beta$)-Epoxy Fluorometholone Acetate (CAS 83873-17-0).[2] (Identifies the specific chemical structure of the epoxy impurity). 
    
  • Clinical Case Reports . Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone. (Discusses C18 separation of fluorometholone impurities).

Sources

A Comparative Guide to the UV-Vis Spectrophotometric Analysis of Fluorometholone and its (9β,11β)-Epoxy Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet (UV) spectra of Fluorometholone and its (9β,11β)-Epoxy derivative. It is designed for researchers, scientists, and drug development professionals who require a foundational understanding of the spectrophotometric characteristics of these compounds for identification, quantification, and stability studies. We will explore the theoretical underpinnings of their UV absorption, present a detailed experimental protocol for their analysis, and compare their spectral data.

Theoretical Background: The Chromophore and Structural Influences

The ability of a molecule to absorb UV radiation is dependent on the presence of chromophores—functional groups containing electrons that can be excited from lower to higher energy orbitals. In Fluorometholone, the primary chromophore responsible for its characteristic UV absorption is the α,β-unsaturated ketone system within the A-ring of the steroid nucleus.[1][2][3] This conjugated system of double bonds (pregna-1,4-diene-3,20-dione) gives rise to a strong π → π* electronic transition, resulting in a distinct absorption maximum (λmax).[4]

Fluorometholone consistently exhibits a λmax in the range of 239-242 nm when analyzed in methanol.[5][6][7][8] This absorption is a hallmark of the cross-conjugated dienone structure typical of many corticosteroids.[9][10]

The (9β,11β)-Epoxy derivative of Fluorometholone introduces an epoxide ring across the 9th and 11th carbons. Crucially, this structural modification is not directly part of the conjugated system of the A-ring. Such non-conjugated functional groups, often referred to as auxochromes, typically have a minimal effect on the λmax of the primary chromophore. While the epoxide's strained ring and lone pairs of electrons on the oxygen atom could theoretically induce a minor electronic perturbation, a significant shift in the λmax is not expected. The primary value of a comparative UV analysis, therefore, lies in confirming the integrity of the core chromophore and potentially identifying subtle spectral changes that could be used in high-resolution or derivative spectrophotometric methods.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust method for obtaining and comparing the UV-Vis spectra of Fluorometholone and its epoxy derivative. The causality behind each step is explained to ensure scientific integrity.

2.1 Materials and Instrumentation

  • Analytes: Fluorometholone Certified Reference Material (CRM) and (9β,11β)-Epoxy Fluorometholone derivative[11].

  • Solvent: HPLC-grade Methanol. Rationale: Methanol is a polar protic solvent that is transparent in the UV range of interest (>220 nm) and is a common solvent for corticosteroids, ensuring good solubility.[7][12]

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

2.2 Experimental Workflow Diagram

G cluster_fluorometholone Fluorometholone cluster_epoxy (9β,11β)-Epoxy Derivative F E F->E Epoxidation L1 α,β-Unsaturated Ketone (Primary Chromophore) L2 Epoxide Ring (Non-conjugated) P1->L1 P2->L2

Caption: Structural difference between the two analytes.

3.2 Data Summary

The expected results from the spectrophotometric analysis are summarized below. The data for Fluorometholone is well-established, while the data for the epoxy derivative is based on theoretical principles.

ParameterFluorometholone(9β,11β)-Epoxy Derivative (Expected)Rationale for Comparison
λmax (in Methanol) ~240 nm [5][6][7]~240 nmThe epoxide is not conjugated with the dienone chromophore, so no significant shift in λmax is expected. A minor bathochromic or hypsochromic shift (< 2 nm) is possible but unlikely to be analytically significant for simple identification.
Spectral Profile Single, broad absorption band characteristic of an α,β-unsaturated ketone. [2]A nearly identical spectral profile to Fluorometholone.The overall shape of the absorption band should be conserved, as the fundamental electronic transition within the chromophore remains the same.
Molar Absorptivity (ε) High (characteristic of π→π*)Expected to be very similar to Fluorometholone.Since the primary chromophore is unchanged, the probability of the electronic transition, and thus the molar absorptivity, should remain largely unaffected.
Conclusion and Implications

The UV-Vis spectra of Fluorometholone and its (9β,11β)-Epoxy derivative are expected to be highly similar, both exhibiting a λmax around 240 nm in methanol. This is because the structural modification—the addition of an epoxide ring at the 9 and 11 positions—does not alter the principal α,β-unsaturated ketone chromophore responsible for the UV absorption.

For analytical purposes, this means that simple UV-Vis spectrophotometry cannot be used to reliably distinguish between or simultaneously quantify these two compounds in a mixture. While subtle differences might be revealed by derivative spectrophotometry, chromatographic methods such as HPLC with UV detection would be required for their effective separation and individual quantification. [13][14]The primary utility of UV spectroscopy in this context is to confirm the presence of the intact steroid A-ring chromophore and to quantify the total amount of related substances if they share the same spectral characteristics.

References

  • UV Visible spectra of fluorometholone showing λ max at 240 nm and... ResearchGate. Available at: [Link]

  • PRODUCT MONOGRAPH PrSandoz Fluorometholone. Sandoz Canada Inc. Available at: [Link]

  • Fluorometholone Ophthalmic Suspension 0.1% w/v Corticosteroid Anti-Inflammatory - PRODUCT MONOGRAPH. Allergan Inc. Available at: [Link]

  • Spectrophotometric Determination of Fluorometholone in Pharmaceuticals Using 1,4-Dihydrazinophthalazine. ResearchGate. Available at: [Link]

  • Typical UV spectrum of Sodium Cromoglycate (CROM) and Fluorometholone (FML). ResearchGate. Available at: [Link]

  • PRODUCT MONOGRAPH FML FORTE Fluorometholone Ophthalmic Suspension 0.25% w/v. Allergan Inc. Available at: [Link]

  • Fluorometholone / Official Monographs for Part I. The Japanese Pharmacopoeia. Available at: [Link]

  • Development and Evaluation of a Water Soluble Fluorometholone Eye Drop Formulation Employing Polymeric Micelle. PMC. Available at: [Link]

  • Optimization and validation of Eco-friendly RP-HPLC and spectrophotometric methods for simultaneous determination of Tetrahydrozoline hydrochloride and Fluorometholone in binary ophthalmic formulation. Semantic Scholar. Available at: [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • [Ultraviolet absorption spectra of alpha,beta-unsaturated ketones]. PubMed. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • UV spectrum of an α,β-unsaturated ketone. ResearchGate. Available at: [Link]

  • Fluorometholone - Impurity B | CAS No: 83873-16-9. Pharmaffiliates. Available at: [Link]

  • Ultraviolet Band for Unsaturated Carbonyl Compounds in UV Spectroscopy. SlideShare. Available at: [Link]

  • Spectrophotometric Determination of Corticosteroids and Its Application in Pharmaceutical Formulation. SID. Available at: [Link]

  • Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds. YouTube. Available at: [Link]

  • Process for the preparation of 6.alpha.-fluoro,9,11.beta.-epoxy-steroids. Google Patents.
  • Analysis of non-conjugated steroids in water using paper spray mass spectrometry. ResearchGate. Available at: [Link]

  • (a) UV-VIS absorption and fluorescence emission spectrum of epoxy-EAn... ResearchGate. Available at: [Link]

  • The Stereochemistry of Epoxidation of 5β-methyl-19-norsteroidal 9,10-alkenes. ResearchGate. Available at: [Link]

  • New Steroid–Alkaloid Bioconjugates as Potential Bioactive Compounds: Synthesis, Spectroscopic and In Silico Study. MDPI. Available at: [Link]

  • Why you cannot use UV absorption to quantify steroids in biological studies. ResearchGate. Available at: [Link]

Sources

Navigating Impurity Qualification Under ICH Q3A/Q3B: A Comparative Guide Focused on (9beta,11beta)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety and purity of a drug substance is paramount. The International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) provide a regulatory framework for the control of impurities.[1][2] This guide offers a detailed exploration of the qualification process for a specific potential impurity, (9beta,11beta)-Epoxy Fluorometholone Acetate, in the context of the corticosteroid, Fluorometholone Acetate.

While direct comparative experimental data for (9beta,11beta)-Epoxy Fluorometholone Acetate is not extensively available in public literature, this guide will use established methodologies for similar steroidal compounds to illustrate the critical thinking and experimental workflows required for its qualification. We will delve into the strategic application of forced degradation studies, advanced analytical techniques, and toxicological assessment to meet regulatory expectations.

The Central Role of Impurity Qualification

Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[2] The ICH Q3A/Q3B guidelines establish thresholds for reporting, identification, and qualification of these impurities.[1][2]

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which the biological safety of an impurity must be established.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified.[1] This is a critical step to ensure that the impurity does not pose a risk to the patient.

Introducing the Subject: (9beta,11beta)-Epoxy Fluorometholone Acetate

(9beta,11beta)-Epoxy Fluorometholone Acetate (CAS No. 83873-17-0, Molecular Formula: C24H30O5) is a potential process-related impurity or degradation product of Fluorometholone Acetate, a synthetic corticosteroid used in ophthalmic preparations.[3][4][5][6] Its structure features an epoxide ring, a functional group that warrants careful toxicological evaluation due to its potential reactivity.

The Strategic Approach: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of impurity profiling. It involves subjecting the drug substance to a variety of harsh conditions to accelerate its degradation and identify potential degradation products.[7][8] This proactive approach helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the drug molecule.

Experimental Workflow: Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 60 min) Stressed_Samples Generation of Degradation Products Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH, 80°C, 60 min) Base_Hydrolysis->Stressed_Samples Oxidative_Degradation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidative_Degradation->Stressed_Samples Thermal_Degradation Thermal Degradation (e.g., 80°C, 60 min) Thermal_Degradation->Stressed_Samples Photolytic_Degradation Photolytic Degradation (ICH Q1B) Photolytic_Degradation->Stressed_Samples Drug_Substance Fluorometholone Acetate (and Epoxy Impurity) Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidative_Degradation Drug_Substance->Thermal_Degradation Drug_Substance->Photolytic_Degradation Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Stressed_Samples->Analytical_Method Impurity_Profile Impurity Profile - Identification - Quantification Analytical_Method->Impurity_Profile

Caption: Workflow for Forced Degradation Studies.

Comparative Insights

While specific data on the forced degradation of (9beta,11beta)-Epoxy Fluorometholone Acetate is limited, studies on Fluorometholone indicate high resistance to degradation under acidic, alkaline, thermal, and oxidative stress, with less than 5% decomposition observed.[7][8][9] A comparative study would involve subjecting both Fluorometholone Acetate and a synthesized standard of the epoxy impurity to the same stress conditions and analyzing the resulting degradation profiles. This would reveal whether the epoxy impurity is more or less stable than the parent drug and if it generates any unique degradation products.

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is crucial for accurately separating and quantifying the active pharmaceutical ingredient (API) from its impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses of impurity analysis in the pharmaceutical industry.

Experimental Protocol: Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of Fluorometholone and its impurities, based on published literature.[7]

Instrumentation:

  • HPLC system with a PDA detector (e.g., Shimadzu Model CBM-20A/20 Alite).

Chromatographic Conditions:

  • Column: C8 Phenomenex column (250 mm × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: 0.1 M ammonium formate and methanol (20:80%, v/v).

  • Flow Rate: 0.8 ml/min.

  • Detection Wavelength: 241 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Sample Preparation:

  • Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol).

  • For stressed samples, neutralize the solution if necessary and dilute with the mobile phase to the desired concentration.

The Power of LC-MS for Structural Elucidation

For the identification of unknown impurities, LC-MS/MSn is an invaluable tool.[10] It provides molecular weight information and fragmentation patterns that are essential for structural elucidation. A study on Fluorometholone utilized LC-MS/MSn to characterize three unknown degradation products.[10] A similar approach would be essential to confirm the structure of any new impurities formed during the forced degradation of (9beta,11beta)-Epoxy Fluorometholone Acetate.

Comparative Impurity Profile: A Hypothetical Scenario

In the absence of direct experimental data, we can construct a hypothetical comparison table to illustrate the type of data that would be generated in a comparative impurity profiling study.

ImpurityFluorometholone Acetate(9beta,11beta)-Epoxy Fluorometholone AcetatePrednisolone Acetate (Comparator)
Process Impurities Known starting materials and intermediatesPotential unreacted starting materials for epoxidationKnown impurities from its synthetic route
Degradation Profile
Acid HydrolysisMinimal degradationExpected epoxide ring openingKnown hydrolysis products
Base HydrolysisMinimal degradationPotential for epoxide ring opening and ester hydrolysisKnown hydrolysis and rearrangement products
Oxidative DegradationStablePotential for further oxidationKnown oxidation products
Thermal DegradationStablePotential for rearrangementKnown thermal degradants
Photolytic DegradationTo be determinedTo be determinedKnown photolytic degradation products

Toxicological Assessment and Qualification

The presence of an epoxide ring in (9beta,11beta)-Epoxy Fluorometholone Acetate raises a flag for potential toxicity, particularly genotoxicity. Epoxides are a class of compounds known for their reactivity towards nucleophiles, including DNA.[11] Therefore, a thorough toxicological risk assessment is mandatory if this impurity is present at or above the qualification threshold.

The Qualification Process

The following diagram outlines the decision-making process for impurity qualification based on ICH guidelines.

Impurity Qualification Workflow Impurity_Detected Impurity Detected ≥ Qualification Threshold Is_Metabolite Is it a significant metabolite in animal or human studies? Impurity_Detected->Is_Metabolite Qualified_Safety_Studies Has it been adequately tested in safety/clinical studies? Is_Metabolite->Qualified_Safety_Studies No Qualified Impurity is Qualified Is_Metabolite->Qualified Yes Literature_Data Are there adequate literature data to support its safety? Qualified_Safety_Studies->Literature_Data No Qualified_Safety_Studies->Qualified Yes Additional_Testing Additional Safety Testing Required Literature_Data->Additional_Testing No Literature_Data->Qualified Yes

Sources

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Limit of Detection for (9β,11β)-Epoxy Fluorometholone Acetate

(9β,11β)-Epoxy Fluorometholone Acetate is a known impurity and potential degradation product of Fluorometholone Acetate, a synthetic glucocorticoid used in ophthalmic preparations to treat inflammatory conditions.[1] The stringent safety and efficacy requirements for pharmaceuticals necessitate the precise identification and quantification of such impurities, even at trace levels. This guide provides a comprehensive overview of the analytical strategies and methodologies for determining the limit of detection (LOD) of (9β,11β)-Epoxy Fluorometholone Acetate, offering a comparative analysis of relevant technologies and a detailed experimental workflow.

The Imperative of Trace-Level Impurity Detection

In pharmaceutical development and quality control, the adage "the dose makes the poison" is paramount. Process-related impurities or degradation products can impact the safety and efficacy of the final drug product.[1] The (9β,11β)-epoxy moiety in the target analyte is a critical structural alert, as epoxide-containing compounds can exhibit reactivity towards biological macromolecules. Therefore, establishing a sensitive and robust analytical method with a well-defined limit of detection is not merely an analytical exercise but a fundamental aspect of patient safety and regulatory compliance, guided by standards such as the International Council for Harmonisation (ICH) guidelines.[2]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical determinant of the achievable limit of detection. For steroidal compounds like Fluorometholone and its derivatives, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the industry standard. We will compare two prevalent approaches: HPLC with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on column chemistry and mobile phase polarity, detection based on UV absorbance at a specific wavelength (e.g., 240 nm).[3][4]Separation using smaller particle size columns for higher efficiency, detection based on mass-to-charge ratio (m/z) of precursor and product ions.[5][6]
Typical LOD Generally in the microgram per milliliter (µg/mL) range. For Fluorometholone, an LOD of 0.3245 µg/mL has been reported.[5]Offers significantly lower LODs, often in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.[6][7]
Specificity Moderate. Co-eluting impurities with similar UV spectra can interfere with detection and quantification.High. Detection is based on a specific mass transition (precursor ion → product ion), providing a high degree of certainty in identification.[6]
Advantages Widely available, robust, and cost-effective for routine analysis.Exceptional sensitivity and specificity, ideal for trace-level quantification and confirmation.
Limitations Limited sensitivity for trace impurities, susceptible to matrix interference.Higher equipment cost and complexity, potential for matrix effects (ion suppression/enhancement).

While HPLC-UV is a workhorse for assaying the active pharmaceutical ingredient (API), UPLC-MS/MS is the superior choice for trace-level impurity analysis due to its enhanced sensitivity and specificity.

Experimental Protocol: UPLC-MS/MS Method for LOD Determination

This section outlines a representative, self-validating protocol for determining the LOD of (9β,11β)-Epoxy Fluorometholone Acetate. The causality behind each step is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • (9β,11β)-Epoxy Fluorometholone Acetate Reference Standard: Sourced from a reputable supplier (e.g., Clearsynth, Pharmaffiliates).[8][9]

  • Acetonitrile (ACN) and Methanol (MeOH): LC-MS grade.

  • Formic Acid: LC-MS grade.

  • Purified Water: High-purity, 18.2 MΩ·cm.

  • Fluorometholone Acetate: For method development and specificity assessment.

Instrumentation

An Ultra-Performance Liquid Chromatography system coupled with a tandem quadrupole mass spectrometer is recommended for this analysis.[6][10]

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[10]

  • Mass Spectrometer: Sciex Triple Quad or Waters Xevo TQ-S micro or equivalent.[6][10]

Standard Solution Preparation

The accuracy of the LOD determination hinges on the precise preparation of standard solutions.

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the (9β,11β)-Epoxy Fluorometholone Acetate reference standard in methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration and Spiking Solutions: Serially dilute the working stock solution to prepare a range of concentrations for determining linearity and for spiking experiments.

UPLC-MS/MS Method Development Workflow

UPLC_MSMS_Workflow cluster_infusion Direct Infusion (MS Optimization) cluster_uplc UPLC Method Development cluster_validation Method Validation (ICH Q2(R1)) infuse Infuse Standard (100 ng/mL) ms_tune Optimize MS Parameters (Cone Voltage, Collision Energy) infuse->ms_tune select_mrm Select MRM Transitions (Precursor -> Product Ions) ms_tune->select_mrm gradient Gradient Elution Profile select_mrm->gradient Integrate Optimized MS settings col_select Column Selection (e.g., BEH C18) mob_phase Mobile Phase Optimization (ACN/Water + Formic Acid) col_select->mob_phase mob_phase->gradient specificity Specificity gradient->specificity Final Method linearity Linearity & Range lod_loq LOD & LOQ linearity->lod_loq precision Precision accuracy Accuracy

Caption: UPLC-MS/MS method development and validation workflow.

  • Mass Spectrometry Optimization: The (9β,11β)-Epoxy Fluorometholone Acetate standard is directly infused into the mass spectrometer to determine the optimal ionization parameters (e.g., capillary voltage, cone voltage) and to identify the most abundant precursor ion in positive electrospray ionization (ESI+) mode. Collision-induced dissociation is then performed to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM). This ensures maximum sensitivity and specificity.

  • Chromatographic Separation: A gradient elution method is developed to ensure baseline separation of the epoxy impurity from the parent drug, Fluorometholone Acetate, and other potential impurities.[3] A typical mobile phase would consist of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).[10] The gradient is optimized to provide a sharp peak shape for the analyte of interest.

LOD Determination Protocol

The LOD is statistically determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.

LOD_Determination_Workflow cluster_calc Calculations prep_standards Prepare Low-Concentration Calibration Standards inject_standards Inject Calibration Standards prep_standards->inject_standards inject_replicates Inject Replicates (n≥6) of Blank Samples calc_stdev Calculate Standard Deviation (σ) of Blank Responses inject_replicates->calc_stdev calc_slope Determine Slope (S) of the Calibration Curve inject_standards->calc_slope calc_lod Calculate LOD = 3.3 * (σ / S) calc_stdev->calc_lod calc_slope->calc_lod

Caption: Workflow for the statistical determination of the Limit of Detection (LOD).

  • Specificity Confirmation: Inject a blank (diluent), a solution of Fluorometholone Acetate, and a solution of the epoxy impurity to confirm that there are no interfering peaks at the retention time of the analyte.

  • Calibration Curve: Prepare and inject a series of at least six calibration standards at the lower end of the expected concentration range. Plot the instrument response versus the concentration.

  • Standard Deviation of the Blank: Inject at least six replicates of a blank sample and calculate the standard deviation of the noise or the response of the blank.

  • Slope of the Calibration Curve: Determine the slope of the regression line from the calibration curve.

  • LOD Calculation: Calculate the LOD using the formula: LOD = 3.3 * (σ / S) , where σ is the standard deviation of the blank response and S is the slope of the calibration curve.

Trustworthiness: A Self-Validating System

The described protocol incorporates elements of method validation as per ICH Q2(R1) guidelines, ensuring its trustworthiness.

  • System Suitability: Before any analysis, a system suitability standard (a low-concentration solution of the analyte) is injected to verify the performance of the UPLC-MS/MS system (e.g., peak shape, retention time, and signal intensity).

  • Specificity: The use of high-resolution mass spectrometry and MRM transitions provides an exceptionally high degree of specificity.

  • Linearity: The calibration curve demonstrates the linear relationship between concentration and response in the intended range.

  • Precision and Accuracy: These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[10][11]

By integrating these validation parameters, the analytical method becomes a self-validating system, providing high confidence in the determined LOD value.

Conclusion

References

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]

  • Pradhan, D. P. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Academia.edu. [Link]

  • SynThink. (n.d.). Fluorometholone EP Impurities & Related Compounds. Retrieved from [Link]

  • Shafi, M., Ahmed, O., & Rasheed, A. (n.d.). ANALYTICAL SEPARATION AND CHARACTERISATION OF DEGRADATION PRODUCTS METHOD FOR THE ESTIMATION OF IMPURITIES IN FLUOROMETHOLONE IN PARENTERAL DOSAGE FORM. European Journal of Pharmaceutical and Medical Research. [Link]

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Yilmaz, B., & Kadioglu, Y. (2019). Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. Archives of Case Reports. [Link]

  • Sravani, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific. [Link]

  • Yilmaz, B., & Kadioglu, Y. (2019). Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Fluorometholone Acetate-impurities. Retrieved from [Link]

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(03). [Link]

  • Hafez, H. M., Elshanawany, A. A., & Mohram, M. S. (2015). HPLC METHOD FOR DETERMINATION OF FLUOROMETHOLONE AND SODIUM CROMOGLYCATE IN BULK AND OPHTHALMIC SOLUTION. Semantic Scholar. [Link]

  • Shafi, M., et al. (2018). Validation Of A UPLC Method With Diode Array Detection Using C18 Column For The Determination Of Fluorometholone In Parenteral Dosage Form. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.). Process for the preparation of 6.alpha.-fluoro,9,11.beta.-epoxy-steroids.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). (9β,11β)-Epoxy Fluorometholone Acetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluorometholone-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate. Retrieved from [Link]

  • EliteSynth Laboratories. (n.d.). Fluorometholone Impurities. Retrieved from [Link]

  • Li, H., et al. (2016). A quantitative determination of fluorochloridone in rat plasma by UPLC-MS/MS method: application to a pharmacokinetic study. Biomedical Chromatography, 30(10), 1640-1645. [Link]

  • Kim, H., et al. (2017). Determination of Fluorometholone and Its Metabolites in Rabbit Aqueous Humor Using Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna. [Link]

  • PubChem. (n.d.). Fluorometholone Acetate. Retrieved from [Link]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (9beta,11beta)-Epoxy Fluorometholone Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends beyond the laboratory bench to the responsible management of chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of (9beta,11beta)-Epoxy Fluorometholone Acetate, a fluorinated steroidal compound. By understanding the chemical nature of this substance and the regulatory landscape governing its disposal, laboratories can ensure a safe working environment and maintain environmental stewardship.

Understanding the Compound: A Risk-Based Approach

(9beta,11beta)-Epoxy Fluorometholone Acetate is a derivative of Fluorometholone Acetate. Due to its structural similarity, it is prudent to handle it with the same precautions as the parent compound until specific toxicological data is available. Fluorometholone Acetate is classified as a reproductive toxin, potentially damaging fertility or the unborn child[1][2]. As a fluorinated steroid, it also falls under the broader category of halogenated organic compounds, which require special consideration for disposal[3][4][5].

Given its likely cytotoxic properties, which are common for many steroidal compounds used in research, it is essential to treat (9beta,11beta)-Epoxy Fluorometholone Acetate as a cytotoxic hazardous waste[6][7][8][9]. This classification mandates a stringent disposal protocol to protect laboratory personnel and the environment.

Key Hazard Considerations:

Hazard ClassificationRationalePrimary Concerns
Potentially Cytotoxic Steroidal structure and use in drug development research. Many such compounds are designed to be biologically active and can have toxic effects on cells[8][10].Exposure to personnel during handling and disposal, potential for environmental contamination.
Reproductive Toxin Based on the classification of the parent compound, Fluorometholone Acetate[1][2].Risk to fertility and fetal development.
Halogenated Organic Compound Presence of a fluorine atom in its structure[3][4][5].Formation of harmful byproducts if not incinerated at the correct temperature.
Pharmaceutical Waste Its nature as a compound for drug development research.Subject to specific EPA regulations for pharmaceutical waste disposal[9].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of (9beta,11beta)-Epoxy Fluorometholone Acetate, from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound in any form (pure, in solution, or as contaminated labware), personnel must be equipped with the appropriate PPE. This is critical to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable or laundered separately.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization, such as during spill cleanup.

Step 2: Segregation at the Source - Preventing Cross-Contamination

Proper waste segregation is paramount to ensure safe and compliant disposal.

  • Dedicated Waste Containers: All waste contaminated with (9beta,11beta)-Epoxy Fluorometholone Acetate must be collected in clearly labeled, dedicated hazardous waste containers.

  • Labeling: Containers must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Waste Categorization and Containerization

Different forms of waste require specific containment solutions.

  • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Container: A rigid, leak-proof container with a secure lid. For items with residual powder, it is best to place them in a sealed plastic bag before putting them into the main waste container to minimize aerosolization.

  • Liquid Waste: Solutions containing the compound.

    • Container: A chemically resistant, leak-proof container with a screw-on cap. Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Sharps Waste: Needles, syringes, or other sharp objects contaminated with the compound.

    • Container: A designated, puncture-resistant sharps container clearly labeled as "Cytotoxic Sharps Waste."

Step 4: Spill Management - Preparedness is Key

Accidental spills must be managed promptly and safely. Every laboratory working with this compound should have a spill kit readily available.

For Small Spills (<5 mL or 5 g):

  • Alert colleagues in the immediate area.

  • Don appropriate PPE , including respiratory protection if a powder is involved.

  • Contain the spill with absorbent pads for liquids or by gently covering powders with a damp cloth to prevent aerosolization.

  • Clean the area with a decontaminating solution (e.g., 70% ethanol), working from the outside of the spill inward.

  • Collect all cleanup materials in a designated hazardous waste container.

  • Wash hands thoroughly after the cleanup is complete.

For Large Spills (>5 mL or 5 g):

  • Evacuate the area immediately.

  • Alert your laboratory supervisor and institutional EHS office.

  • Restrict access to the spill area.

  • Allow only trained personnel with appropriate PPE to conduct the cleanup.

Disposal Pathway: Incineration is a Mandate

Due to its classification as a halogenated organic compound and a potentially cytotoxic pharmaceutical, the only acceptable method of disposal for (9beta,11beta)-Epoxy Fluorometholone Acetate is high-temperature incineration by a licensed hazardous waste disposal facility[9].

Why Incineration?

  • Complete Destruction: High temperatures (typically >850°C) are required to break the strong carbon-fluorine bonds and ensure the complete destruction of the molecule.

  • Prevents Environmental Release: Incineration prevents the active pharmaceutical ingredient from entering the environment, where it could have ecotoxicological effects. Fluorinated compounds can be persistent in the environment and have been linked to adverse health effects[11][12][13][14][15].

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates specific disposal methods for hazardous pharmaceutical waste, with a strong emphasis on preventing their release into water systems[9].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (9beta,11beta)-Epoxy Fluorometholone Acetate.

DisposalWorkflow cluster_generation Waste Generation cluster_categorization Categorization & Containment cluster_management Management & Final Disposal start Point of Waste Generation ppe Don Appropriate PPE start->ppe Always segregate Segregate at Source ppe->segregate solid Solid Waste segregate->solid e.g., gloves, tips liquid Liquid Waste segregate->liquid e.g., solutions sharps Sharps Waste segregate->sharps e.g., needles contain_solid Rigid, Leak-Proof Container solid->contain_solid contain_liquid Chemically Resistant Bottle liquid->contain_liquid contain_sharps Puncture-Resistant Sharps Container sharps->contain_sharps label_waste Label Container Clearly contain_solid->label_waste contain_liquid->label_waste contain_sharps->label_waste store Store in Designated Area label_waste->store pickup Arrange for EHS Pickup store->pickup incineration High-Temperature Incineration pickup->incineration Mandatory

Caption: Disposal workflow for (9beta,11beta)-Epoxy Fluorometholone Acetate.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of (9beta,11beta)-Epoxy Fluorometholone Acetate is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA. As a pharmaceutical waste, it is crucial to adhere to the regulations outlined for hazardous waste pharmaceuticals. A key provision of these regulations is the prohibition of sewering (disposing of down the drain) of any hazardous pharmaceutical waste.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of (9beta,11beta)-Epoxy Fluorometholone Acetate is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By implementing the robust procedures outlined in this guide, research institutions can mitigate risks, protect their personnel, and contribute to a sustainable scientific enterprise.

References

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?
  • Canterbury District Health Board. Management of Cytotoxic Waste.
  • Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?
  • University of British Columbia. (2021, September 15). Cytotoxic Substances – Waste Management.
  • MedChemExpress. (2020, September 15).
  • Allergan plc. (2018, October 2).
  • Ace Waste. Cytotoxic Waste Disposal Brisbane and Melbourne - Chemotherapy Drug Waste.
  • Sigma-Aldrich.
  • PubChem.
  • U.S. Food and Drug Administration.
  • ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • ChemicalBook. (2023, April 23). (9β,11β)
  • U.S. Environmental Protection Agency.
  • eCFR. (2000, December 26).
  • Clearsynth. (9β,11β)
  • CRO Splendid Lab Pvt. Ltd. (9β,11β)
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
  • Santa Cruz Biotechnology. (9β,11β)
  • Cayman Chemical. (2025, November 6).
  • Thermo Fisher Scientific. (2025, December 20).
  • PMC. PFAS Environmental Pollution and Antioxidant Responses: An Overview of the Impact on Human Field.
  • CMAJ. (2015, August 11).
  • U.S. Environmental Protection Agency. (2026, February 10). Our Current Understanding of the Human Health and Environmental Risks of PFAS.
  • UN Environment Programme. (2024, February 13). Per- and Polyfluoroalkyl Substances (PFASs).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.